(2-Isopropylpyrimidin-5-YL)boronic acid
Description
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Properties
IUPAC Name |
(2-propan-2-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHCLGHZUTXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244196 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312942-16-7 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (2-Isopropylpyrimidin-5-yl)boronic acid
Optimizing Cross-Coupling Efficiency for Nitrogen-Rich Heterocycles
Executive Summary
(2-Isopropylpyrimidin-5-yl)boronic acid (CAS: 1312942-16-7) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., mTOR, PI3K). As a pyrimidine scaffold functionalized with a lipophilic isopropyl group at the C2 position, it serves as a critical building block for modulating the physicochemical properties—specifically
However, this reagent presents a distinct challenge common to electron-deficient 2-heteroaryl boronic acids: rapid protodeboronation . Successful utilization requires a nuanced understanding of its hydrolytic instability and the selection of catalytic systems capable of outcompeting decomposition pathways. This guide provides an evidence-based framework for its synthesis, handling, and application in high-yield Suzuki-Miyaura cross-couplings.
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1312942-16-7 |
| Molecular Formula | |
| Molecular Weight | 165.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |
| pKa (Boronic Acid) | ~8.5 (Estimated; lower than phenylboronic acid due to electron-deficient ring) |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthesis & Manufacturing Logic
The synthesis of this compound typically follows a cryogenic metal-halogen exchange route. This method is preferred over direct transition-metal catalyzed borylation due to the thermal instability of the product.
Standard Protocol: Cryogenic Boron-Lithium Exchange
-
Precursor: 5-Bromo-2-isopropylpyrimidine.
-
Solvent System: Anhydrous THF (critical moisture control <50 ppm).
-
Reagents:
-Butyllithium ( -BuLi) and Triisopropyl borate ( ).
Step-by-Step Methodology:
-
Cooling: Charge a flame-dried reactor with 5-bromo-2-isopropylpyrimidine and THF. Cool to -78°C to suppress benzylic lithiation at the isopropyl group.
-
Exchange: Add
-BuLi dropwise. The electron-deficient pyrimidine ring facilitates rapid Li-Br exchange (< 15 min). -
Trapping: Immediately add
(1.2 equiv). The electrophilic borate traps the lithiated species before it can degrade or dimerize. -
Hydrolysis: Quench with mild acid (aqueous
or dilute ) to hydrolyze the boronate ester to the free acid. Note: Avoid strong acids which can accelerate protodeboronation.
The Critical Challenge: Protodeboronation
The primary failure mode when using this reagent is protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronic acid with a proton. This is accelerated in 2-substituted pyrimidines due to the inductive effect of the adjacent nitrogen atoms, which stabilize the anionic intermediate formed during hydrolysis.
Mechanism & Competitive Pathways
In a Suzuki coupling, the catalyst must perform transmetallation faster than the base can hydrolyze the boronic acid.
Figure 1: Kinetic competition between the productive catalytic cycle (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the transmetallation step.
Optimized Coupling Protocols
To mitigate instability, the reaction conditions must be engineered to favor the catalytic cycle.
Recommended Catalytic Systems
-
Ligand Selection: Use bulky, electron-rich phosphines that accelerate transmetallation.
-
XPhos or SPhos: Excellent for sterically demanding or unstable substrates.
- : High reactivity for difficult couplings.
-
-
Pre-catalysts: Use Pd(II) precatalysts that activate rapidly, such as XPhos Pd G3 or
.
Protocol: High-Efficiency Suzuki Coupling
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv - excess required due to instability)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (10:1)
Procedure:
-
Degassing: Thoroughly sparge solvents with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: Combine aryl halide, boronic acid, and base in the reactor. Add the pre-mixed catalyst/ligand solution.
-
Reaction: Heat to 80-100°C rapidly.
-
Insight: While heat accelerates decomposition, it accelerates transmetallation even more significantly. A short, high-temperature reaction is often better than a long, low-temperature one for unstable boronic acids.
-
-
Monitoring: Monitor by LC-MS. If protodeboronation is observed (mass of pyrimidine byproduct), switch to anhydrous conditions using
or in dry Dioxane.
Troubleshooting Guide
| Issue | Observation (LC-MS) | Corrective Action |
| Low Conversion | Starting material remains; no byproduct. | Catalyst inactive. Switch to Pd-118 (dtbpf) or XPhos Pd G3 . |
| Protodeboronation | Mass of 2-isopropylpyrimidine detected. | Remove water.[1][2][3] Use anhydrous Dioxane/CsF . Increase Boronic Acid equivalents to 2.0. |
| Homocoupling | Dimer of aryl halide detected. | Oxygen leak. Improve degassing. Reduce catalyst loading slightly. |
Applications in Drug Discovery
The 2-isopropylpyrimidine moiety is a privileged pharmacophore.
-
Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (
increase) without introducing significant molecular weight, aiding in membrane permeability. -
Metabolic Blocking: Substitution at the C2 position blocks oxidative metabolism (e.g., by aldehyde oxidase) that often plagues unsubstituted pyrimidines.
-
Kinase Selectivity: The nitrogen atoms in the pyrimidine ring often serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., CDK, mTOR inhibitors).
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).
-
Handling: Handle in a fume hood. Avoid inhalation of dust.[1][2][4][5]
-
Stability Warning: This compound is hygroscopic and prone to auto-protodeboronation upon prolonged exposure to moist air. Store strictly at -20°C in sealed containers under inert gas.
References
-
Boronic Acids in Medicinal Chemistry
-
Protodeboronation Mechanisms
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Source:J. Am. Chem. Soc., 2008 (Discusses instability of 2-heterocyclic boronic acids).
-
URL:[Link]
-
Suzuki Coupling Optimization
- Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides.
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Chemical Properties & Safety
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1312942-16-7 | this compound - Synblock [synblock.com]
(2-Isopropylpyrimidin-5-YL)boronic acid molecular structure and weight
This in-depth technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (2-Isopropylpyrimidin-5-yl)boronic acid , a critical heterocyclic building block.
Executive Summary
This compound is a functionalized heteroaryl boronic acid widely utilized in modern medicinal chemistry. It serves as a privileged scaffold donor in Suzuki-Miyaura cross-coupling reactions , enabling the introduction of the 2-isopropylpyrimidine moiety—a structural motif found in potent CCR2/CCR5 chemokine receptor antagonists and RAF kinase inhibitors . This guide analyzes its physiochemical properties, instability challenges (protodeboronation), and validated synthetic protocols.
Molecular Architecture & Physiochemical Profile
The compound consists of a pyrimidine ring substituted at the C2 position with an isopropyl group and at the C5 position with a boronic acid functionality. The electron-deficient nature of the pyrimidine ring, combined with the steric bulk of the isopropyl group, influences both its chemical reactivity and metabolic stability in drug candidates.
Table 1: Physiochemical Specifications
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1312942-16-7 |
| Molecular Formula | C₇H₁₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol |
| SMILES | CC(C)c1cnc(B(O)O)cn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Acidity (pKa) | ~8.5 (Boronic acid moiety) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Pathways
The synthesis of this compound typically proceeds via a Lithium-Halogen Exchange or a Palladium-Catalyzed Borylation from the corresponding bromide precursor.
Precursor Synthesis
The requisite precursor, 5-bromo-2-isopropylpyrimidine , is synthesized via condensation of 2-isopropylamidine with a bromomalonaldehyde equivalent (e.g., Mucobromic acid or 2-bromomalonaldehyde).
Primary Synthesis Protocol: Cryogenic Lithiation
This method is preferred for scale-up due to lower reagent costs compared to Pd-catalyzed routes, provided the functional groups tolerate organolithiums.
-
Reagents: 5-bromo-2-isopropylpyrimidine, n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), THF, HCl.
-
Mechanism:
-
Lithiation: Treatment of the bromide with n-BuLi at -78°C effects a rapid Li-halogen exchange, generating the transient (2-isopropylpyrimidin-5-yl)lithium species.
-
Electrophilic Trapping: The lithiated intermediate attacks the boron center of triisopropyl borate.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester to the free acid.
-
Graphviz Workflow: Synthetic Route
The following diagram illustrates the logical flow from raw materials to the isolated boronic acid.
Figure 1: Step-wise synthetic pathway from amidine starting materials to the final boronic acid.
Reactivity & Stability Challenges
Researchers must be aware of the inherent instability of 2-substituted pyrimidine-5-boronic acids.
Protodeboronation
Heterocyclic boronic acids are prone to protodeboronation , where the C-B bond cleaves under basic or aqueous conditions, replacing the boron moiety with a hydrogen atom.
-
Mechanism: The electron-deficient pyrimidine ring makes the C5 position susceptible to ipso-attack by water or base, facilitating C-B bond cleavage.
-
Mitigation:
-
Use anhydrous conditions for storage.
-
Convert to MIDA boronates or Pinacol esters for long-term stability if the free acid degrades.
-
In Suzuki couplings, utilize mild bases (e.g., K₃PO₄) and anhydrous solvents (Dioxane) to outcompete deboronation.
-
Applications in Medicinal Chemistry
The (2-isopropylpyrimidin-5-yl) moiety is a "privileged structure" in drug discovery, often used to optimize pharmacokinetic properties (solubility, metabolic stability) compared to phenyl analogs.
Key Therapeutic Targets
-
CCR2/CCR5 Antagonists: Used in the treatment of inflammatory diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis). The isopropyl-pyrimidine group often occupies a hydrophobic pocket in the receptor, improving binding affinity.
-
RAF Kinase Inhibitors: In oncology, this moiety appears in inhibitors targeting the MAPK pathway (e.g., B-RAF V600E mutations).
Suzuki-Miyaura Coupling Workflow
The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-couplings.
Standard Protocol:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).
-
Base: Na₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: Dioxane/Water (4:1) or DMF (anhydrous if deboronation is observed).
-
Temperature: 80-100°C.
Graphviz Diagram: Drug Discovery Application
Figure 2: Application of the boronic acid building block in generating targeted therapeutic agents.
Handling & Safety Protocols
-
Hygroscopicity: The compound is hygroscopic. Store in a desiccator or under inert gas.
-
Toxicity: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Handle in a fume hood with standard PPE (gloves, goggles).
-
Cold Chain: Recommended shipping and storage at 2-8°C to prevent thermal degradation (anhydride formation).
References
-
BOC Sciences. (2025). Product Analysis: this compound Properties and Specifications.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750211: Pyrimidine boronic acid derivatives. Link
-
Google Patents. (2020). CN110642788A: Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1] Link
-
Google Patents. (2014). US20140330008A1: Process for the preparation of boronic acid intermediates. Link
-
World Intellectual Property Organization. (2004). WO2004050024A2: 3-aminopyrrolidine derivatives as modulators of chemokine receptors. Link
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link
Sources
Technical Guide: Synthesis and Characterization of (2-Isopropylpyrimidin-5-yl)boronic Acid
[1]
Executive Summary & Strategic Value
This compound is a functionalized heteroaryl boronic acid.[1] Its value lies in the 2-isopropylpyrimidine pharmacophore, which offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted or methyl-substituted counterparts. In medicinal chemistry, this moiety often serves as a bioisostere for pyridine or phenyl rings, improving solubility and reducing hERG liability in kinase inhibitors.
This guide prioritizes a Cryogenic Lithium-Halogen Exchange route for the synthesis of the free boronic acid, as it avoids the difficult hydrolysis steps associated with pinacol esters in electron-deficient heteroaromatics.
Retrosynthetic Analysis & Logic
The construction of the target molecule relies on the functionalization of the electron-deficient pyrimidine ring. The 5-position is the most nucleophilic position on the ring, but for metallation, we utilize the acidity of the C-Br bond.
Strategic Disconnection
The synthesis is best approached via the 5-Bromo-2-isopropylpyrimidine intermediate.[1]
-
C–B Bond Formation: Introduction of the boron species via Li-halogen exchange is preferred over Pd-catalyzed borylation for the free acid to prevent protodeboronation during the harsh hydrolysis required for esters.[1]
-
Heterocycle Construction: The pyrimidine core is assembled via condensation of an amidine with a three-carbon electrophile.[1]
Figure 1: Retrosynthetic logic flow prioritizing the 5-bromo intermediate.[1]
Experimental Protocols
Phase 1: Synthesis of 5-Bromo-2-isopropylpyrimidine
While direct condensation with 2-bromomalonaldehyde is possible, it is often operationally difficult due to the instability of the aldehyde.[1] A more robust, scalable industrial route involves ring closure followed by bromination.[1]
Step A: Synthesis of 2-Isopropylpyrimidine
-
Reagents: Isobutyramidine hydrochloride (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq), Ethanol (Solvent).
-
Mechanism: Cyclocondensation.[1]
Step B: Bromination
-
Reagents: 2-Isopropylpyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid (AcOH).[1]
-
Conditions: Ambient temperature to 60°C.
-
Why this works: The pyrimidine ring is electron-deficient, but the 5-position is the least deactivated, allowing for Electrophilic Aromatic Substitution (SEAr) under mild acidic conditions.
Detailed Protocol (Step B)
-
Charge: Dissolve 2-isopropylpyrimidine (100 mmol) in glacial acetic acid (200 mL).
-
Addition: Add NBS (105 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]
-
Workup: Quench with water (500 mL). Neutralize with saturated NaHCO₃ (Caution: Gas evolution). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Phase 2: Borylation (Lithium-Halogen Exchange)
This is the critical step.[1] The use of n-Butyllithium at -78°C generates the 5-lithio species, which is immediately trapped by triisopropyl borate.
Safety Note: This reaction requires anhydrous conditions and an inert atmosphere (Argon/Nitrogen).[1]
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask. Cool to -78°C using a dry ice/acetone bath.
-
Solvation: Dissolve 5-Bromo-2-isopropylpyrimidine (5.0 g, 24.9 mmol) in anhydrous THF (50 mL) and Toluene (10 mL).
-
Expert Insight: The addition of toluene helps solubilize the lithiated intermediate, which can sometimes crash out in pure THF.
-
-
Addition of Borate: Add Triisopropyl borate (B(OiPr)₃, 7.0 mL, 30 mmol, 1.2 eq) before the lithiation.
-
In-Situ Trap Method: Adding the borate first (or simultaneously) is a variation known as the "In-Situ Quench."[1] However, for 5-bromopyrimidines, the standard sequential addition (n-BuLi then Borate) is usually effective.[1] We will use the Sequential Method here for better control, but ensure the internal temp never rises above -70°C.
-
Correction: For this substrate, add n-BuLi (2.5 M in hexanes, 11 mL, 27.4 mmol) dropwise over 20 minutes. Maintain T < -70°C.
-
-
Equilibration: Stir for 30 minutes at -78°C. The solution may turn yellow/orange.
-
Quench: Add Triisopropyl borate (if not added previously) or allow the pre-mixed borate species to warm. If using sequential: Add B(OiPr)₃ now.[1] Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.
-
Hydrolysis: Cool to 0°C. Add 2N HCl (30 mL) dropwise. Stir for 30 minutes.
-
Why: This hydrolyzes the boronate ester to the free boronic acid.
-
-
Isolation: Adjust pH to ~5-6 using 2N NaOH. The product often precipitates at this pH.[1] If not, extract with THF/EtOAc (1:1), dry, and concentrate.
Characterization & QC
The characterization of heteroaryl boronic acids is complicated by their tendency to dehydrate into cyclic trimers (boroxines).
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ (prevents boroxine formation better than CDCl₃).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹¹B NMR:
-
δ ~28-30 ppm: Broad singlet (characteristic of sp² B-OH species).[1]
-
Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI (Positive Mode).[1]
-
Observed Mass: Boronic acids often do not show the molecular ion [M+H]⁺ clearly due to dehydration or esterification with MeOH in the mobile phase.
Data Summary Table[1]
| Property | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | >97.0% | HPLC (254 nm) |
| Melting Point | >200°C (Decomposes) | Capillary |
| Solubility | Soluble in DMSO, MeOH, DMF | Solubility Test |
| CAS | 1312942-16-7 | Database Verification |
Stability & Handling: The Protodeboronation Risk
Heterocyclic boronic acids, particularly those with nitrogen atoms alpha or gamma to the boron (like pyrimidines), are susceptible to protodeboronation (loss of the boron group).
Mechanism of Instability
The C-B bond is cleaved by hydrolysis, facilitated by the electron-withdrawing nature of the pyrimidine ring.
Figure 2: Pathway of hydrolytic instability.[1]
Mitigation Strategies
-
Storage: Store at -20°C under Argon.
-
Reaction Conditions: When using this reagent in Suzuki couplings, avoid prolonged heating in aqueous base.[1] Use mild bases (K₃PO₄) and anhydrous conditions if possible, or use rapid-heating microwave protocols.[1]
-
Derivative: If the free acid proves too unstable, convert immediately to the Pinacol Ester or the MIDA Boronate for long-term storage.
References
-
Pharmaffiliates. this compound - CAS 1312942-16-7.[1][2] Retrieved from [Link]
-
Li, W., et al. (2010).[1] "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling." National Institutes of Health (NIH).[1] Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] (General reference for boronic acid stability).
-
PubChem. (2-Aminopyrimidin-5-yl)boronic acid (Analogous Structure Data). Retrieved from [Link][1]
Technical Guide: Solubility & Handling of (2-Isopropylpyrimidin-5-yl)boronic Acid
The following technical guide details the solubility, handling, and physicochemical behavior of (2-Isopropylpyrimidin-5-yl)boronic acid .
Executive Summary
This compound is a critical heterocyclic building block utilized primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery. Unlike simple phenylboronic acids, this pyrimidine derivative exhibits complex solubility behavior driven by two competing factors:
-
The Amphiphilic Nature: The isopropyl group adds lipophilicity, while the boronic acid moiety provides high polarity and hydrogen-bonding capability.
-
The Dehydration Equilibrium: The reversible formation of cyclic trimeric anhydrides (boroxines) significantly alters solubility profiles in non-aqueous solvents.
This guide provides a validated framework for solubilizing this reagent, ensuring reproducibility in synthetic workflows.
Physicochemical Profile
Understanding the molecule's structure is prerequisite to mastering its solubility.
| Property | Description | Impact on Solubility |
| Structure | Pyrimidine ring with 2-isopropyl and 5-boronic acid groups. | Nitrogen atoms in the ring increase polarity and basicity compared to phenyl analogs. |
| State | White to off-white solid.[1] | Often exists as a mixture of free acid and boroxine anhydride. |
| pKa (Calculated) | ~8.0 - 9.0 (Boronic acid group). | Soluble in basic aqueous media (forms boronate anion). |
| Lipophilicity | Moderate (Isopropyl group). | Enhances solubility in alcohols and ethers compared to unsubstituted pyrimidines. |
Solubility Mechanics: The Boroxine Equilibrium
The most common failure mode in handling this compound is assuming it is a static "solid." In reality, it exists in a dynamic equilibrium. In dry organic solvents, the molecule dehydrates to form a boroxine trimer , which is often less soluble and can precipitate or cause variable stoichiometry.
Mechanism of Dehydration
In the presence of moisture (or lack thereof), the monomer converts to the trimer. This is reversible.
Figure 1: The reversible dehydration equilibrium. In dry solvents (DMSO, DMF), the equilibrium shifts right. Adding trace water shifts it left, often improving solubility.
Solvent Selection Guide
The following table categorizes solvents based on their efficacy for dissolving this compound.
Primary Solvents (High Solubility)
These are recommended for preparing stock solutions (e.g., for screening or reactions).
| Solvent | Solubility Rating | Notes |
| DMSO | Excellent (>50 mg/mL) | Best for stock solutions. Stabilizes the monomer via H-bonding. |
| DMF | Excellent (>50 mg/mL) | Standard reaction solvent. Caution: Commercial DMF may contain amines that degrade the boronic acid over time. |
| Methanol | Good | Forms methyl boronate esters reversibly (solvolysis), which aids dissolution. |
| Ethanol | Good | Similar to methanol; slightly lower solubility due to alkyl chain. |
Secondary Solvents (Moderate/Conditional Solubility)
Used for specific reaction conditions or workups.
| Solvent | Solubility Rating | Notes |
| THF | Moderate | Solubility improves significantly if trace water (1%) is present to break boroxines. |
| 1,4-Dioxane | Moderate | Common Suzuki solvent. Often requires heating or water co-solvent. |
| Ethyl Acetate | Low/Moderate | Often used for extraction.[2] The compound may partition poorly if pH is not adjusted. |
| DCM | Low | Boroxine form is more soluble here than the free acid. |
Anti-Solvents (Precipitation)
| Solvent | Solubility Rating | Notes |
| Hexanes/Pentane | Insoluble | Used to crash out the product during purification. |
| Diethyl Ether | Poor | Can be used to wash impurities from the solid. |
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (DMSO)
Target Concentration: 50 mM
-
Weighing: Weigh the solid rapidly. Boronic acids are hygroscopic; prolonged exposure to air adds water mass, affecting molarity calculations.
-
Solvent Addition: Add anhydrous DMSO.
-
Dissolution: Vortex for 30–60 seconds. If particulates remain (likely boroxine aggregates), sonicate for 5 minutes at room temperature.
-
Critical Step: If the solution remains cloudy, add 1% v/v distilled water . This hydrolyzes the insoluble boroxine back to the soluble monomer.
-
-
Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any precipitates formed by cold-induced dehydration.
Protocol B: Solubility Optimization for Suzuki Coupling
Context: Reaction setup.
-
Solvent System: Do not use pure non-polar solvents (e.g., Toluene) unless a phase transfer catalyst is present.
-
Recommended Mix: 1,4-Dioxane : Water (4:1) or DMF : Water (9:1) .
-
Base Compatibility: The compound is highly soluble in aqueous base (e.g., 2M Na2CO3 or K3PO4) because it forms the tetrahedral boronate anion [RB(OH)3]-.
-
Note: If your reaction fails, ensure the base is fully dissolved; the boronic acid must enter the aqueous phase or the interface to react.
-
Workflow Visualization: Solvent Decision Tree
Use this logic flow to select the correct solvent based on your application.
Figure 2: Decision tree for solvent selection based on experimental intent.
Handling & Stability Warnings
-
Protodeboronation: Pyrimidine boronic acids are susceptible to C-B bond cleavage (protodeboronation) under strongly acidic conditions or high heat (>100°C) for extended periods.
-
Mitigation: Use mild bases (K3PO4 instead of NaOH) and keep reaction times under 12 hours if possible.
-
-
Storage: Store at 2-8°C (short term) or -20°C (long term). Keep the container tightly sealed to prevent uncontrolled hydration/dehydration cycles.
-
Air Stability: Generally air-stable as a solid, but solutions in oxidizable solvents (THF) should be degassed to prevent oxidative deborylation (formation of the phenol/alcohol).
References
-
Pharmaffiliates. this compound Product Data (CAS 1312942-16-7). Retrieved from
-
National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from
-
MedChemExpress. Handling and Storage of Pyrimidine Boronic Acids. Retrieved from
-
Sigma-Aldrich. General Handling of Heterocyclic Boronic Acids. Retrieved from
-
Knapp, D. M., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes. J. Am. Chem. Soc. Retrieved from
Sources
commercial availability of (2-Isopropylpyrimidin-5-YL)boronic acid
An In-depth Technical Guide to the Commercial Availability and Application of (2-Isopropylpyrimidin-5-YL)boronic acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key building block for researchers, chemists, and drug development professionals. We will explore its commercial availability, synthesis, quality control, and critical applications in modern medicinal chemistry.
Introduction: The Strategic Importance of Pyrimidine Boronic Acids
This compound belongs to a versatile class of heteroaryl boronic acids. These compounds are highly valued in organic synthesis, primarily for their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize this core at the C-5 position using the boronic acid handle allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery. The isopropyl group at the C-2 position provides specific steric and electronic properties that can be exploited to fine-tune a molecule's interaction with biological targets.
Boronic acids are generally stable, have low toxicity, and their derivatives are often highly crystalline, which facilitates purification.[2] Their utility has led to the development of several boronic acid-containing drugs, such as the multiple myeloma treatment Velcade® (Bortezomib) and the antibiotic Vaborbactam.[2]
Compound Identity:
-
Chemical Name: this compound
-
CAS Number: 1312942-16-7[3]
-
Molecular Formula: C₇H₁₁BN₂O₂[3]
-
Molecular Weight: 165.99 g/mol [3]
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers who cater to the research and development market. It is typically sold in quantities ranging from milligrams to several grams. For larger, multi-kilogram quantities, inquiries for custom synthesis are usually required. When procuring this reagent, it is critical to obtain a Certificate of Analysis (COA) to verify its identity and purity.
Below is a summary of representative commercial sources. Please note that availability and pricing are subject to change and researchers should confirm with the suppliers directly.
| Supplier | CAS Number | Molecular Formula | Purity/Specification | Storage Conditions |
| Pharmaffiliates | 1312942-16-7 | C₇H₁₁BN₂O₂ | Not specified; COA available upon request. | 2-8°C Refrigerator[3] |
| Sigma-Aldrich | Varies by derivative | Varies | Typically ≥95% or ≥98% for similar compounds.[4][5] | Inert atmosphere, 2-8°C for similar compounds.[4][5] |
| BLD Pharm | 1034924-06-5 (for methyl derivative) | C₅H₇BN₂O₂ (for methyl derivative) | Not specified | Inert atmosphere, 2-8°C[6] |
| EvitaChem | Not specified for isopropyl derivative | C₇H₁₁BN₂O₂ | Not specified | Not specified |
Note: The table includes data for closely related pyrimidine boronic acids to provide a representative overview of typical specifications in the market.
Synthesis and Purification: A Mechanistic Overview
While commercially available, understanding the synthesis of this compound is crucial for process development and for researchers who may need to synthesize custom derivatives. A common and robust method involves a lithium-halogen exchange followed by borylation.
Generalized Synthetic Pathway:
The synthesis typically starts from a halogenated pyrimidine precursor, such as 5-bromo-2-isopropylpyrimidine.
Caption: Generalized synthetic route for this compound.
Step-by-Step Experimental Protocol (Illustrative):
-
Lithiation: Dissolve 5-bromo-2-isopropylpyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Halogen-Metal Exchange: Add n-butyllithium (n-BuLi) dropwise to the cooled solution. The lithium atom replaces the bromine, forming a highly reactive lithiated pyrimidine intermediate. This step is critical and requires stringent anhydrous conditions to prevent quenching of the organolithium species.
-
Borylation: To the same reaction vessel, add triisopropyl borate, B(O-iPr)₃, dropwise. The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic boron atom, forming a borate ester intermediate.
-
Hydrolysis: Allow the reaction to warm to room temperature, then quench with an aqueous acid (e.g., dilute HCl). The acidic workup hydrolyzes the borate ester to yield the final this compound product.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the desired purity for subsequent applications.
This method is a staple in organometallic chemistry and provides a reliable route to many heteroaryl boronic acids.[7]
Application in Drug Discovery and Development
The primary application of this compound is as a building block in the synthesis of complex organic molecules for drug discovery. Its structure is ideal for generating libraries of compounds to screen for biological activity.
Role in Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this context, the boronic acid serves as the organoboron component, which is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: Workflow illustrating the use of the boronic acid in drug discovery.
This workflow allows for the rapid generation of a multitude of structurally related compounds by varying the coupling partner (R-X). These libraries are then subjected to high-throughput screening against various biological targets (e.g., enzymes, receptors) to identify "hits"—molecules that exhibit a desired biological effect. The hits are then further optimized in a process known as lead optimization to improve properties like potency, selectivity, and pharmacokinetic profile, ultimately leading to a preclinical drug candidate. The pyrimidine scaffold is a common feature in kinase inhibitors, and this boronic acid is an excellent starting point for developing such molecules.
Quality Control, Handling, and Storage
Quality Control and Characterization:
To ensure the reliability of experimental results, the identity and purity of this compound must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as a percentage (e.g., >95%).
Reputable suppliers will provide a Certificate of Analysis (COA) detailing the results of these tests for a specific batch.[3][8]
Handling and Storage:
-
Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Boronic acids can be sensitive to oxidation and dehydration. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a refrigerator at 2-8°C is advised.[3][4][5]
Conclusion
This compound is a valuable and commercially available reagent that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules, particularly for the development of novel drug candidates. A thorough understanding of its procurement, synthesis, and handling is essential for researchers aiming to leverage its full potential in their scientific endeavors.
References
- J&K Scientific. (2-Isopropoxypyrimidin-5-yl)boronic acid | 870521-32-7.
- ECHEMI. Buy (2-Cyclopropylpyrimidin-5-yl)boronic acid from JHECHEM CO LTD.
- Sigma-Aldrich. (2-Isopropylisoindolin-5-yl)boronic acid hydrochloride AldrichCPR.
- Pharmaffiliates. This compound | 1312942-16-7.
- MedchemExpress. (2-Methoxypyrimidin-5-yl)boronic acid | Drug Intermediate.
- EvitaChem. Buy (2-Propylpyrimidin-5-yl)boronic acid (EVT-14219549).
- ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
- Sigma-Aldrich. (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid.
- Sigma-Aldrich. (2-(Isopropylthio)pyrimidin-5-yl)boronic acid.
- BLD Pharm. (2-Isopropylthiazol-5-yl)boronic acid.
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- BLD Pharm. (2-Methylpyrimidin-5-yl)boronic acid | 1034924-06-5.
- Azaricta Research. Boronic Products.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
BLDpharm. BD23602boronic acid. Retrieved February 3, 2026, from
- BLD Pharm. (2-(Propylamino)pyrimidin-5-yl)boronic acid.
- Lead Sciences. (2-Isopropoxypyrimidin-5-yl)boronic acid.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (2-(Isopropylthio)pyrimidin-5-yl)boronic acid | 3067074-57-8 [sigmaaldrich.com]
- 6. bldpharm.com [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
Technical Safety & Handling Architecture: (2-Isopropylpyrimidin-5-yl)boronic acid
[1]
Executive Summary & Chemical Identity[1]
This technical guide goes beyond standard GHS compliance to provide a functional safety and handling architecture for (2-Isopropylpyrimidin-5-yl)boronic acid . As a critical building block in Suzuki-Miyaura cross-coupling reactions, this reagent presents specific stability challenges—primarily protodeboronation and boroxine anhydride formation—that require precise management to ensure experimental reproducibility and safety.[1]
Chemical Identification Matrix
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1218791-05-7 |
| Molecular Formula | C₇H₁₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol |
| SMILES | CC(C)C1=NC=C(B(O)O)C=N1 |
| Structure | Pyrimidine core with isopropyl at C2, boronic acid at C5 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |
Hazard Identification & Toxicology (GHS)
While not classified as acutely toxic (Category 1 or 2), this compound exhibits significant irritant properties typical of aryl boronic acids.[1] The primary physiological risk is mucosal irritation caused by the acidity of the boron center and physical abrasion from particulates.
GHS Classification[1]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |
Toxicological Mechanisms (The "Why")
-
Boron Acidity: Boronic acids are Lewis acids. Upon contact with moisture in mucous membranes (eyes, lungs), they can lower local pH, leading to immediate irritation.[1]
-
Enzyme Inhibition: Boronic acids are reversible inhibitors of serine proteases. While this is the mechanism of action for drugs like Bortezomib, in a safety context, systemic exposure could theoretically disrupt proteolytic pathways, though acute risk is low via inhalation of dust.[1]
Strategic Handling & Storage Architecture
Senior Scientist Insight: The "purity" of a boronic acid is a dynamic equilibrium. This compound exists in a flux between the free acid and the cyclic boroxine trimer (anhydride).[1] Improper storage shifts this equilibrium, altering the effective molecular weight and stoichiometry of your reactions.[1]
The Boroxine Equilibrium & Stability
Dehydration leads to the formation of a six-membered boroxine ring.[1] This is reversible with water but complicates precise weighing.
Figure 1: The dynamic equilibrium affecting stoichiometry.
Storage Protocol[1]
-
Temperature: Store at 2–8°C . Cold storage slows the rate of protodeboronation (cleavage of the C-B bond), which is accelerated in electron-deficient rings like pyrimidine.[1]
-
Atmosphere: Inert gas (Argon/Nitrogen) is recommended.[1] While less sensitive to oxidation than boranes, long-term exposure can lead to phenol formation.[1]
-
Container: Tightly sealed glass or polypropylene. Avoid long-term storage in unsealed vessels inside desiccators, as excessive drying promotes anhydride formation.[1]
Handling Workflow (Receipt to Reaction)
Figure 2: Operational workflow for minimizing degradation.
Emergency Response & Waste Management
First Aid Protocols
-
Eye Contact: Immediately flush with saline or water for 15 minutes . The acidic nature requires thorough irrigation to normalize pH. Remove contact lenses if present.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the boronic acid.[1]
-
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential bronchial irritation.[1]
Fire Fighting Measures
-
Media: CO₂, Dry Chemical, or Foam.[1]
-
Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Borane/Boron Oxides under fire conditions.[1]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA). Boron-containing dusts can be combustible; avoid creating dust clouds.[1]
Waste Disposal (The "Self-Validating" System)
Do not dispose of in general organic waste if the stream is destined for incineration without scrubbers, as boron oxides can damage incinerator linings.[1]
-
Segregation: Collect in a dedicated "Heavy Metal / Element Organic" waste stream.
-
Quenching: Treat residues with dilute hydrogen peroxide (oxidative hydrolysis) if destruction is required before disposal, converting to boric acid and the corresponding phenol (2-isopropylpyrimidin-5-ol), though direct disposal as hazardous waste is standard.[1]
Application Context: Suzuki-Miyaura Coupling
Senior Scientist Note: The 2-isopropyl group provides steric bulk but also electron donation, making this boronic acid relatively stable compared to its 2-halo analogs.[1] However, protodeboronation is still the primary failure mode.[1]
-
Base Selection: Avoid strong, hot bases (e.g., KOH at reflux).[1] Use milder bases like K₃PO₄ or Cs₂CO₃ to minimize C-B bond cleavage.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard starting points.[1]
-
Solvent: Dioxane/Water (4:[1]1) is a robust system. The water is crucial to shift the boroxine equilibrium back to the reactive boronic acid species (See Fig 1).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54378625, this compound.[1] Retrieved from [Link][1]
-
Hall, D. G.[1] (Ed.).[1][2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine/Acid equilibrium mechanisms).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[1] Chemical Society Reviews. (Source for protodeboronation stability data). Retrieved from [Link]
literature review of pyrimidine-5-boronic acids
The Pyrimidine-5-Boronic Acid Imperative: Synthesis, Stability, and Cross-Coupling in Medicinal Chemistry
Executive Summary
In the architecture of modern drug discovery, the pyrimidine ring stands as a ubiquitous pharmacophore, present in kinase inhibitors (e.g., Abemaciclib), antivirals, and statins. While the 2-, 4-, and 6-positions are naturally electrophilic and accessible via nucleophilic aromatic substitution (
This technical guide addresses the specific chemistry of pyrimidine-5-boronic acids , a class of reagents that are notoriously unstable yet indispensable. We move beyond basic textbook definitions to explore the mechanistic nuances of protodeboronation , the utility of MIDA boronates as stability anchors, and the precise cryogenic protocols required to synthesize these building blocks at scale.
The Structural Imperative: Why the 5-Position?
The pyrimidine ring is electron-deficient. The nitrogen atoms at positions 1 and 3 pull electron density, making positions 2, 4, and 6 highly susceptible to nucleophilic attack. However, position 5 is relatively electron-neutral, behaving more like a phenyl ring but with unique steric and electronic properties.
-
Bioisosterism: The pyrimidine-5-yl moiety is a proven bioisostere for phenyl rings, often improving solubility and metabolic stability (lowering LogD) while maintaining
-stacking interactions in the binding pocket. -
Late-Stage Functionalization: Because C5 does not react via
, it allows medicinal chemists to decorate the 2/4/6 positions first and install the C5 substituent last via Suzuki-Miyaura coupling, provided a stable boron species can be generated.
The Stability Paradox: Protodeboronation
The primary failure mode when working with pyrimidine-5-boronic acids is protodeboronation —the cleavage of the C-B bond by water or base, replacing the boron with a hydrogen atom.
Mechanistic Insight
Unlike phenylboronic acids, pyrimidinyl boronates are highly susceptible to this pathway due to the electron-withdrawing nature of the diaza-ring. The mechanism typically follows a base-catalyzed pathway:
-
Complexation: Hydroxide or base coordinates to the boron, forming a tetrahedral boronate "ate" complex.
-
Fragmentation: The C-B bond breaks.[1][2] The electron-deficient pyrimidine ring stabilizes the developing negative charge (or the transition state leading to the anion), accelerating the cleavage.
-
Protonation: The transient carbanion (or metal-associated species) is rapidly protonated by the solvent.
Visualizing the Failure Mode The following diagram illustrates the critical "ate" complex intermediate that leads to synthetic failure.
Caption: The base-catalyzed protodeboronation pathway. The stability of the 'Ate' complex determines the shelf-life and reaction success of the reagent.
Synthetic Architectures: From Cryogenics to MIDA
To access these unstable intermediates, two primary strategies are employed: cryogenic halogen-metal exchange (for immediate use) and MIDA protection (for storage).
Strategy A: The Cryogenic "Trap" (In-Situ Generation)
Direct synthesis of the boronic acid often fails during isolation. The most robust industrial method involves in-situ silylation followed by lithiation.
Why this works:
-
TMSCl Protection: Aminopyrimidines (common precursors) have acidic protons. Protecting them in situ with Trimethylsilyl chloride (TMSCl) prevents the base (n-BuLi) from deprotonating the amine.
-
Lithium-Halogen Exchange: Performed at -78°C to -100°C. The lithium species is generated and immediately trapped with a borate ester.
Strategy B: The MIDA Solution
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, removing the vacant p-orbital on boron. This shuts down the transmetallation pathway and the protodeboronation pathway until the MIDA group is hydrolyzed.
Comparison of Boron Species
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Atom Hybridization | sp2 (Planar) | sp2 (Planar) | sp3 (Tetrahedral) |
| Lewis Acidity | High | Moderate | None (Coordinated) |
| Stability (Air/Moisture) | Low (Days) | Moderate (Weeks) | High (Years) |
| Chromatography | Difficult (Streaking) | Good | Excellent (Silica stable) |
| Reactivity | Direct Coupling | Direct Coupling | Requires Hydrolysis ("Slow Release") |
Experimental Protocols
Protocol 1: High-Yield Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid
Based on the optimized method by Li et al. (See Reference 1)
Objective: Synthesize a sensitive boronic acid without isolating the unstable lithiated intermediate.
Reagents:
-
2-Amino-5-bromopyrimidine (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (2.5 equiv)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 3.0 equiv)
-
Triisopropyl borate (B(OiPr)3) (3.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Bis-Silylation Protection:
-
Charge a flame-dried 3-neck flask with 2-amino-5-bromopyrimidine and THF under
. -
Cool to 0°C. Add TMSCl dropwise.
-
Mechanistic Note: This forms the N,N-bis(trimethylsilyl) derivative. Without this, n-BuLi would deprotonate the amine, quenching the reagent.
-
-
Cryogenic Exchange:
-
Cool the mixture to -78°C (internal temperature).
-
Add n-BuLi dropwise over 30 minutes. Maintain temp < -70°C.
-
Critical Control Point: Stir for exactly 1 hour. Longer times increase the risk of "dance" reactions (lithium migration).
-
-
Electrophilic Trapping:
-
Add
rapidly in one portion. -
Allow the reaction to warm to room temperature naturally over 2 hours.
-
-
Hydrolysis & Isolation:
-
Quench with 2N HCl (pH adjustment to ~1-2) to cleave TMS groups and boronate esters.
-
Neutralize carefully with NaOH to pH 7.0 to precipitate the product.
-
Filter and dry.
-
Protocol 2: "Slow-Release" Suzuki Coupling with MIDA Boronates
Designed for unstable pyrimidine substrates.
Concept: Instead of dumping all the active boronic acid into the reaction (where it decomposes), MIDA boronates are hydrolyzed slowly by the base during the reaction, keeping the concentration of the unstable species low but the catalyst active.
Workflow:
Caption: The "Slow-Release" protocol minimizes the standing concentration of the unstable free boronic acid.
-
Mix: 1.0 equiv Aryl Halide, 1.2 equiv Pyrimidinyl-MIDA boronate, 5 mol% Pd(dppf)
. -
Solvent: Dioxane:Water (4:1). The water is strictly necessary for MIDA hydrolysis.
-
Base:
(3.0 equiv). -
Temp: 60°C. Note: MIDA hydrolysis is temp dependent. Do not overheat.
Case Studies in Drug Discovery
The application of these protocols is evident in the synthesis of major therapeutic agents.
| Drug Candidate | Therapeutic Area | Role of Pyrimidine-5-yl | Synthetic Key |
| Abemaciclib | CDK4/6 Inhibitor (Oncology) | H-bond acceptor in ATP pocket | Suzuki coupling of 5-bromo-2,4-dichloropyrimidine |
| Rosuvastatin | Statin (Cardiovascular) | Core scaffold | Modified pyrimidine synthesis (Ring closure) |
| Fedratinib | JAK2 Inhibitor | Kinase hinge binder | Late-stage coupling of pyrimidine boronate |
Technical Note on Abemaciclib: The synthesis often avoids the 5-boronic acid due to stability, preferring to use the 5-bromide as the electrophile and coupling it with a stable aryl boronate. However, when the aryl partner is complex or unstable, the polarity must be reversed, necessitating the protocols described above.
References
-
Li, X., et al. (2025). "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid." Organic Process Research & Development. Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4]Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." J. Am. Chem. Soc.[4]Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles." J. Org.[3] Chem.Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.Link
Sources
Methodological & Application
The Strategic Application of (2-Isopropylpyrimidin-5-YL)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrimidine Scaffold and the Advantage of the 2-Isopropyl Moiety in Kinase Inhibition
The pyrimidine ring is a cornerstone scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] The strategic derivatization of this privileged heterocycle is a key focus in medicinal chemistry to achieve potency and selectivity against specific kinase targets.[2][3] Among the various substitutions, the incorporation of an isopropyl group at the 2-position of the pyrimidine ring has emerged as a valuable strategy in the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[4][5]
The 2-isopropyl group offers a unique combination of steric and electronic properties that can significantly influence the binding affinity and selectivity of a kinase inhibitor. Its moderate bulk can provide advantageous van der Waals interactions within the ATP-binding pocket, potentially displacing water molecules and increasing binding entropy. Furthermore, the electron-donating nature of the isopropyl group can modulate the electronic character of the pyrimidine ring, fine-tuning its hydrogen bonding capabilities with the kinase hinge region. This guide provides detailed application notes and protocols for the effective utilization of (2-Isopropylpyrimidin-5-YL)boronic acid in the synthesis of kinase inhibitors via the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds in pharmaceutical synthesis.[6] Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[6] In the context of kinase inhibitor synthesis, this reaction enables the efficient coupling of the this compound with a variety of aryl or heteroaryl halides, providing a modular and convergent approach to novel inhibitor scaffolds.
A general workflow for the synthesis of a 2-isopropylpyrimidine-based kinase inhibitor using a Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for synthesizing 2-isopropylpyrimidine-containing kinase inhibitor precursors.
Detailed Application Protocols
The following protocols provide a comprehensive guide for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for different substrates.
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This protocol outlines a standard procedure for the coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-isopropylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction time.
Materials:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.5 mmol), aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed DME (4 mL) and degassed water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Structure-Activity Relationship (SAR) Insights: The Role of the 2-Isopropyl Group
While direct SAR studies for a broad range of kinase inhibitors featuring the (2-Isopropylpyrimidin-5-YL) moiety are emerging, valuable insights can be extrapolated from related structures, such as the pyrido[2,3-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds.[3][4]
The 2-position of the pyrimidine ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Substitution at this position can influence both potency and selectivity.
-
Enhancing Potency: The isopropyl group, with its moderate lipophilicity, can engage in favorable hydrophobic interactions within the active site, potentially increasing the overall binding affinity of the inhibitor.
-
Improving Selectivity: The steric bulk of the isopropyl group can create unfavorable interactions with residues in the ATP-binding sites of off-target kinases, thereby enhancing selectivity for the desired target. For instance, in the context of CDK inhibitors, the 2-substituent can play a crucial role in differentiating between various CDK isoforms.[7]
-
Modulating Physicochemical Properties: The introduction of an isopropyl group can improve the metabolic stability and pharmacokinetic profile of the inhibitor by blocking potential sites of metabolism on the pyrimidine ring.
The table below summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| Aurora A | N-trisubstituted pyrimidine | 7.1 | [8] |
| CDK2 | 5-substituted pyrazolo[4,3-d]pyrimidine | Low nanomolar | [4] |
| CDK7 | 2,4-diaminopyrimidine | 7.21 | [9] |
| JAKs | 2-aminopyrimidine | Potent inhibition | [10] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation into a pyrimidine scaffold offers a strategic approach to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling provides a robust and efficient method for the construction of 2-isopropyl-5-aryl/heteroaryl-pyrimidine cores. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this reagent in their quest for next-generation targeted therapies. Further exploration of the structure-activity relationships of kinase inhibitors derived from this compound is warranted and is expected to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
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Otyepka, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 112, 263-277. Available at: [Link]
-
Liu, Q., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 449-464. Available at: [Link]
-
Hamby, J. M., et al. (1997). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]
-
Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 80, 117175. Available at: [Link]
-
Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. Available at: [Link]
-
Bavetsias, V., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
- Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.
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El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 438-466. Available at: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yin, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]
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Sim, T., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(21), 7268. Available at: [Link]
-
Montigen Pharmaceuticals Inc. (2005). Protein kinase inhibitors. PubChem. Available at: [Link]
-
Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586-3592. Available at: [Link]
-
Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. Available at: [Link]
-
Sharma, R., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10090-10107. Available at: [Link]
- Lin, T., et al. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof. Google Patents.
-
El-Adl, K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 436-448. Available at: [Link]
-
Wang, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(2), 1149-1168. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1952. Available at: [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Available at: [Link]
-
Altman, M. D., et al. (2015). United States Patent. Googleapis. Available at: [Link]
-
Rigol, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 65(22), 14995-15015. Available at: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
- Han, S., et al. (2007). Inhibiteurs de la proteine kinase. Google Patents.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Accelerated Synthesis of Biaryl Pyrimidines via Microwave-Assisted Suzuki Coupling of (2-Isopropylpyrimidin-5-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of (2-Isopropylpyrimidin-5-YL)boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, and the integration of microwave technology significantly accelerates this transformation, leading to higher yields and purity in drastically reduced reaction times.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a detailed and optimized experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. The focus is on providing a practical and scientifically grounded resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.
Introduction: The Strategic Importance of Biaryl Pyrimidines
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs, including anticancer, antiviral, and antibacterial agents.[3] The functionalization of this ring system, particularly through the introduction of aryl or heteroaryl substituents, is a key strategy for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating these crucial C-C bonds, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5]
This compound is a valuable building block in this context, offering a strategic entry point for the synthesis of novel biaryl pyrimidines. The isopropyl group can provide favorable steric and electronic properties, potentially enhancing binding affinity to biological targets. Boronic acids, in general, are widely used in drug discovery due to their stability, low toxicity, and commercial availability.[5][6][7]
This guide focuses on the application of microwave-assisted heating to the Suzuki coupling of this specific boronic acid. Microwave irradiation offers a significant advantage over conventional heating methods by providing rapid and uniform heating of the reaction mixture.[2] This leads to a dramatic reduction in reaction times, often from hours to minutes, and can also lead to cleaner reactions with fewer byproducts.[8][9]
The Suzuki-Miyaura Coupling Mechanism under Microwave Irradiation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (in this case, this compound) is activated by a base to form a boronate complex. This complex then transfers the pyrimidinyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
Microwave irradiation accelerates this cycle primarily through its efficient heating mechanism. The polar components of the reaction mixture (solvents, reagents, and the palladium catalyst itself) absorb microwave energy directly, leading to rapid and homogeneous heating. This increased kinetic energy significantly enhances the rates of all steps in the catalytic cycle, leading to the observed dramatic reduction in reaction times.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials and Reagents
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Instrument Setup
A dedicated microwave synthesizer capable of controlling temperature, pressure, and power is required. The reaction should be performed in sealed microwave vials designed to withstand the pressures generated at elevated temperatures.
Reaction Procedure
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
large-scale synthesis of (2-Isopropylpyrimidin-5-YL)boronic acid derivatives
An Application Note and Protocol for the Large-Scale Synthesis of (2-Isopropylpyrimidin-5-YL)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate for synthesizing a wide array of pharmacologically active compounds. Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in drug discovery pipelines.[1][2][3] This document provides a comprehensive guide to the large-scale synthesis of this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical principles, process optimization, and safety considerations essential for successful scale-up. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature and extensive field experience.
Introduction: The Strategic Importance of Pyrimidine Boronic Acids
The pyrimidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutics, particularly in oncology and virology. The ability to functionalize this core at specific positions is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. Boronic acids and their ester derivatives are indispensable tools for this purpose, enabling the efficient coupling of the pyrimidine ring with various aryl and heteroaryl partners.[4][5]
However, the synthesis of heteroaryl boronic acids, especially those of electron-deficient systems like pyrimidines, is not without its challenges. These compounds are often prone to instability, particularly protodeboronation, where the C-B bond is cleaved by acidic protons.[6][7] Therefore, a successful large-scale synthesis demands a carefully controlled and optimized process that mitigates these decomposition pathways. This guide focuses on a field-proven method centered on a halogen-metal exchange followed by borylation, a strategy that offers high yields and scalability when executed with precision.
Overview of Synthetic Strategies
Two primary routes dominate the synthesis of this compound. The choice between them often depends on the available starting materials, scale, and specific process safety infrastructure.
-
Pathway A: Halogen-Metal Exchange followed by Borylation. This is the most common and often most cost-effective method for large-scale production. It begins with a halogenated precursor, 5-bromo-2-isopropylpyrimidine, which undergoes a halogen-metal exchange at cryogenic temperatures using an organolithium reagent. The resulting highly reactive pyrimidinyl-lithium intermediate is then "trapped" with a borate ester to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[1][8]
-
Pathway B: Palladium-Catalyzed Miyaura Borylation. This alternative route involves the direct borylation of the C-Br bond using a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a suitable base.[8] While this method can avoid the use of pyrophoric organolithium reagents, it often requires more expensive catalysts and reagents, and optimization of the catalyst system can be more complex.
This guide will provide a detailed protocol for Pathway A, as it represents a robust and widely implemented industrial approach.
Figure 1: Primary synthetic routes to this compound.
Detailed Protocol: Large-Scale Synthesis via Halogen-Metal Exchange
This protocol details the synthesis of this compound from 5-bromo-2-isopropylpyrimidine on a multi-kilogram scale.
CRITICAL SAFETY NOTE: This procedure involves highly reactive and pyrophoric reagents (n-Butyllithium) and requires strict adherence to safety protocols, including the use of an inert atmosphere, appropriate personal protective equipment (PPE), and engineered controls for handling such materials.[9][10] All operations must be conducted by trained personnel in a facility designed for large-scale chemical synthesis.
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor (e.g., 100 L capacity) equipped with a mechanical stirrer, temperature probe, nitrogen/argon inlet, and addition funnels. Must be rated for cryogenic temperatures (-80 °C).
-
Starting Material: 5-Bromo-2-isopropylpyrimidine
-
Reagents:
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 50% solution
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction
-
Brine (saturated NaCl solution)
-
-
Inert Atmosphere: High-purity nitrogen or argon gas.
Step-by-Step Procedure
Figure 2: Workflow for the large-scale synthesis and purification.
1. Reactor Preparation and Charging:
-
Ensure the reactor is scrupulously clean and dry.
-
Inert the reactor by purging with nitrogen or argon for at least 1 hour.
-
Charge the reactor with 5-bromo-2-isopropylpyrimidine (1.0 eq, e.g., 5.0 kg).
-
Add anhydrous THF (approx. 10 volumes, e.g., 50 L). Stir to dissolve.
2. Lithiation (Halogen-Metal Exchange):
-
Cool the reactor contents to between -78 °C and -75 °C using a suitable cooling bath (e.g., acetone/dry ice). Causality: This cryogenic temperature is absolutely critical. At higher temperatures, the highly nucleophilic 2-isopropylpyrimidin-5-yl lithium intermediate can attack another molecule of the starting material or undergo other decomposition pathways, leading to impurities and significantly reduced yield.[6]
-
Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes) subsurface via a dip tube over 1-2 hours.
-
Process Control: Maintain the internal temperature below -70 °C throughout the addition. A temperature excursion indicates a loss of control and can lead to a runaway reaction.
-
After the addition is complete, stir the resulting slurry at -78 °C to -75 °C for an additional 30-60 minutes to ensure complete conversion.
3. Borylation:
-
While maintaining the internal temperature below -65 °C, slowly add triisopropyl borate (1.2 eq) over 1-2 hours. Causality: This reaction is also highly exothermic. Controlled addition is necessary to prevent a dangerous temperature spike. The borate ester traps the organolithium intermediate to form a lithium triisopropoxyboronate complex.
-
Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (e.g., 20-25 °C) over several hours (or overnight).
4. Hydrolysis and Work-up:
-
Cool the reactor to 0-5 °C.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the pH of the aqueous phase is ~1-2. CAUTION: This is an exothermic neutralization.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Stop the agitation and allow the layers to separate. Remove the lower aqueous layer. The product is now in the organic (THF) layer.
5. Purification via Acid-Base Extraction:
-
Rationale: This is the most effective method for purifying boronic acids on a large scale, separating them from non-acidic organic impurities.[8][11]
-
To the organic layer in the reactor, add a 2 M sodium hydroxide solution. Stir and adjust the pH of the aqueous layer to >12. The boronic acid, being a Lewis acid, will deprotonate to form the water-soluble sodium boronate salt.
-
Separate the layers, retaining the lower aqueous layer which now contains the product.
-
Wash the aqueous layer with an organic solvent like Toluene or MTBE (2 x 5 volumes) to remove any remaining neutral organic impurities (e.g., from the n-BuLi or side reactions).
-
Transfer the clean aqueous layer to a clean reactor or vessel equipped with a stirrer. Cool to 0-10 °C.
-
Slowly add concentrated hydrochloric acid to precipitate the product. The target pH for maximum precipitation is typically between 2 and 4.
-
Stir the resulting slurry at 0-10 °C for at least 1 hour to ensure complete crystallization.
6. Isolation and Drying:
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum at <50 °C until a constant weight is achieved.
Typical Reaction Parameters and Yield
| Parameter | Value | Rationale / Notes |
| Starting Material | 5-Bromo-2-isopropylpyrimidine | 1.0 eq |
| Solvent | Anhydrous THF | 10 L / kg |
| Lithiation Reagent | n-BuLi (2.5 M in hexanes) | 1.05 - 1.10 eq |
| Lithiation Temp. | -78 °C to -70 °C | Critical for stability of the organometallic intermediate. |
| Borylation Reagent | Triisopropyl borate | 1.2 - 1.3 eq |
| Borylation Temp. | < -65 °C | Exothermic quench, requires careful temperature control. |
| Hydrolysis | 2 M HCl | To pH ~1-2 |
| Purification | Acid-Base Extraction | Exploits the acidic nature of the boronic acid for purification. |
| Typical Yield | 75 - 85% | Dependent on strict temperature control and anhydrous conditions. |
| Purity (by HPLC) | >98% |
Conclusion
The large-scale synthesis of this compound is a challenging but highly rewarding process that provides a crucial building block for the pharmaceutical industry. The protocol detailed here, based on a halogen-metal exchange pathway, offers a reliable and high-yielding route when executed with stringent control over reaction parameters, particularly temperature and atmospheric conditions. The emphasis on an acid-base extraction for purification is a key step for achieving the high purity required for subsequent GMP (Good Manufacturing Practice) applications. By understanding the causality behind each step, researchers and process chemists can confidently and safely scale the production of this important intermediate.
References
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
- What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? - FAQ.
- Process for purification of boronic acid and its derivatives - Google P
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- pyrimidin-2-ylboronic acid synthesis : r/Chempros - Reddit.
- Organic Syntheses Procedure.
- Safe Handling of Boranes at Scale | Organic Process Research & Development.
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
- How to purify boronic acids/boronate esters?
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Organic Syntheses Procedure.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application Note: Protecting Group Strategies for (2-Isopropylpyrimidin-5-yl)boronic acid
Executive Summary
(2-Isopropylpyrimidin-5-yl)boronic acid presents a classic "heteroaryl boronic acid problem." While the isopropyl group at the C2 position offers some steric shielding and weak inductive stabilization compared to a proton, the electron-deficient pyrimidine ring renders the C–B bond highly susceptible to protodeboronation , particularly under the basic aqueous conditions required for Suzuki-Miyaura cross-coupling.
This Application Note details three specific protection strategies to mitigate this instability:
-
MIDA Boronates: For iterative synthesis and slow-release coupling.[1]
-
Potassium Trifluoroborates (
): For long-term bench storage and robust handling. -
Pinacol Esters (Bpin): For solubility in non-polar organic solvents and anhydrous couplings.
The Challenge: Mechanism of Instability
To solve the problem, one must understand the failure mode. Pyrimidine-5-boronic acids decompose primarily via base-catalyzed protodeboronation .
-
Hydrolysis: The boronic species forms a boronate anion
in basic media. -
Fragmentation: The electron-deficient pyrimidine ring facilitates the cleavage of the C–B bond, often proceeding through a zwitterionic intermediate where the nitrogen is protonated (or coordinated) and the boron is anionic.
-
Result: Rapid loss of the boronic acid functionality, yielding the protodeboronated byproduct (2-isopropylpyrimidine), which is indistinguishable by TLC in many systems.
Visualization: Decision Framework
Figure 1: Strategic decision tree for selecting the appropriate boron protecting group.
Strategy 1: MIDA Boronates (The "Slow-Release" Solution)[2]
Best For: Complex multistep synthesis, iterative cross-coupling, and coupling with unreactive aryl chlorides.
Mechanism: The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron atom from
Protocol: Preparation of (2-Isopropylpyrimidin-5-yl) MIDA Boronate
Reagents:
-
This compound (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene:DMSO (10:1 v/v)
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolution: Charge the flask with the boronic acid and MIDA. Add the Toluene:DMSO mixture (approx. 0.1 M concentration relative to boronic acid).
-
Dehydration: Heat the mixture to reflux (bath temp ~115°C) with vigorous stirring. The DMSO aids in solubilizing the polar MIDA, while Toluene azeotropically removes the water generated by condensation.
-
Monitoring: Reflux for 12–16 hours. Monitor by
NMR (disappearance of MIDA methylene doublets). -
Workup: Cool to room temperature. The MIDA boronate often precipitates.
-
Purification:
-
If precipitated: Filter the solid, wash with cold water and diethyl ether.
-
If soluble: Concentrate the toluene, dilute with Ethyl Acetate, and wash with water (3x) to remove unreacted MIDA and DMSO. Dry over
, filter, and concentrate. -
Recrystallization:[2] Acetonitrile/Ether is a common system for MIDA boronates.
-
Key Observation: The resulting solid is air-stable and compatible with silica gel chromatography.[2]
Strategy 2: Potassium Trifluoroborates (The Robust Salt)
Best For: Long-term storage, solid-phase synthesis, and reactions in aqueous/alcoholic media.
Mechanism: Conversion to the trifluoroborate salt (
Protocol: Conversion to Potassium (2-Isopropylpyrimidin-5-yl)trifluoroborate
Reagents:
-
This compound (1.0 equiv)
-
Potassium Hydrogen Difluoride (
) (3.0 equiv) — Caution: Corrosive, generates HF in situ. -
Solvent: Methanol:Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve the boronic acid in Methanol in a plastic (HDPE) or Teflon vessel (glass can be etched by fluorides over time, though borosilicate is acceptable for short durations).
-
Addition: Dissolve
in the minimum amount of water. Add this solution dropwise to the boronic acid solution at room temperature. -
Reaction: Stir the resulting suspension vigorously for 2–4 hours. A white precipitate typically forms.
-
Concentration: Remove the methanol under reduced pressure (rotary evaporator).
-
Drying: The remaining aqueous slurry contains the product and excess salts. Remove water completely (lyophilization is best, or azeotrope with acetonitrile).
-
Extraction: Extract the dry solid with hot Acetone or Acetonitrile (the inorganic salts
/KF are insoluble; the product is soluble). -
Isolation: Filter the hot solution to remove salts. Concentrate the filtrate to ~10% volume and add Diethyl Ether to precipitate the pure trifluoroborate salt. Filter and dry.[3][4][5]
Strategy 3: Pinacol Esters (The Lipophilic Standard)
Best For: Applications requiring high solubility in non-polar solvents (DCM, Hexanes) or anhydrous coupling conditions.
Mechanism: The cyclic diol provides steric bulk and thermodynamic stability over the free acid. However, for electron-deficient pyrimidines, Bpin derivatives can still be susceptible to hydrolysis and subsequent protodeboronation on silica gel.
Protocol: Pinacol Esterification
Reagents:
-
This compound (1.0 equiv)
-
Pinacol (2,3-dimethylbutane-2,3-diol) (1.1 equiv)
-
Magnesium Sulfate (
) (anhydrous, 2.0 equiv) -
Solvent: Dichloromethane (DCM) or THF.
Procedure:
-
Mixing: Combine the boronic acid and pinacol in DCM (0.2 M) at room temperature.
-
Dehydration: Add anhydrous
to the stirring solution. (Alternatively, use molecular sieves). -
Reaction: Stir at room temperature for 12–24 hours. The reaction is driven by the sequestration of water.
-
Workup: Filter off the hydrated
. -
Purification: Concentrate the filtrate.
-
Note: If the product is not pure, rapid filtration through a short plug of silica gel (neutralized with 1%
) is recommended. Avoid long exposure to acidic silica.
-
Comparative Analysis & Recommendations
| Feature | Free Boronic Acid | MIDA Boronate | Trifluoroborate ( | Pinacol Ester (Bpin) |
| Atom Economy | High | Low (High MW ligand) | Good | Moderate |
| Bench Stability | Poor (Days/Weeks) | Excellent (Years) | Excellent (Years) | Good (Months) |
| Hydrolysis Risk | N/A | Low (Requires base) | Low (Requires hydrolysis) | Moderate |
| Chromatography | Difficult (Streaking) | Excellent | Not possible (Salt) | Good (Decomposes on acidic SiO2) |
| Rec. Use Case | Immediate Use | Complex Synthesis | Stockpiling / Scale-up | Standard Screening |
Workflow Visualization: Pathway to Product
Figure 2: The protection-deprotection workflow ensures the active boronic acid species is only generated transiently during the catalytic cycle.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Sources
Application Note: Reaction Monitoring of (2-Isopropylpyrimidin-5-yl)boronic Acid Couplings
Here is a detailed Application Note and Protocol designed for researchers and process chemists working with (2-Isopropylpyrimidin-5-yl)boronic acid.
Executive Summary
The coupling of This compound presents specific challenges distinct from standard phenylboronic acid couplings. As an electron-deficient heteroaryl boronic acid, this scaffold is highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under the basic aqueous conditions required for the Suzuki-Miyaura catalytic cycle.
This guide details a multi-modal monitoring strategy focusing on Reverse-Phase HPLC (RP-HPLC) for quantitative kinetics and LC-MS for byproduct identification. We provide a self-validating protocol to distinguish between productive cross-coupling and non-productive deboronation pathways, ensuring efficient optimization of drug substance intermediates.
Chemical Context & Critical Quality Attributes (CQAs)
The Stability Paradox
The pyrimidine ring is electron-deficient, making the C5-position susceptible to nucleophilic attack, but the C-B bond is prone to heterolytic cleavage. The 2-isopropyl group provides steric bulk and electron donation (+I effect), which offers marginal stabilization compared to 2-unsubstituted analogs. However, under high pH (>10) and elevated temperature (>80°C), the equilibrium shifts toward the boronate anion, which is the active transmetallation species but also the precursor to protodeboronation.
Reaction Pathways
Understanding the competing pathways is essential for interpreting chromatograms.
-
Pathway A (Productive): Transmetallation with Pd(II)-Aryl complex
Cross-Coupled Product. -
Pathway B (Degradative): Protodeboronation
2-Isopropylpyrimidine (volatile, often co-elutes with solvent front if not optimized). -
Pathway C (Oxidative): Oxidation
2-Isopropylpyrimidin-5-ol (phenolic byproduct). -
Pathway D (Homocoupling): Oxidative coupling
5,5'-Bis(2-isopropylpyrimidine) .
Visualizing the Reaction Network
The following diagram illustrates the competing kinetics that must be monitored.
Figure 1: Competing kinetic pathways for this compound.
Analytical Method Development
HPLC/UPLC Method (Quantitative)
Standard C18 methods often fail for polar pyrimidinyl boronic acids due to peak tailing (interaction with silanols) and "ghost peaks" caused by on-column equilibrium between the boronic acid, its trimeric boroxine, and boronate esters.
Optimized Method Parameters:
| Parameter | Specification | Rationale |
| Column | Waters XSelect HSS T3 (or equivalent) | High surface coverage C18 withstands 100% aqueous mobile phase; retains polar pyrimidines well. |
| Dimensions | 2.1 x 50 mm, 1.8 µm (UPLC) or 3.5 µm (HPLC) | Short column for rapid turnover (<5 min run time). |
| Mobile Phase A | Water + 0.1% Formic Acid | Critical: Acidic pH suppresses ionization of the boronic acid (keeping it neutral) and prevents peak splitting. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for heteroaromatics than Methanol. |
| Gradient | 5% B to 95% B over 3.0 min | Steep gradient to elute non-polar coupled product while retaining polar SM. |
| Flow Rate | 0.6 mL/min (UPLC) | High linear velocity. |
| Detection | UV @ 254 nm & 220 nm | 254 nm for the pyrimidine core; 220 nm for isolated impurities. |
| Temperature | 40°C | Improves mass transfer and peak shape. |
Sample Preparation (The "Quench" Step)
Direct injection of reaction mixtures leads to column fouling and continued reaction in the vial.
Protocol:
-
Aliquot: Withdraw 20 µL of reaction mixture.
-
Quench: Immediately dispense into 500 µL of cold Acetonitrile containing 0.1% Formic Acid .
-
Why? The acid neutralizes the base, stopping the transmetallation and protodeboronation immediately. Cold solvent precipitates inorganic salts (phosphates/carbonates).
-
-
Filter: Pass through a 0.2 µm PTFE syringe filter (or centrifuge at 10,000 rpm for 2 min).
-
Analyze: Inject 1-2 µL.
Detailed Monitoring Protocol
Pre-Reaction System Suitability Test (SST)
Before committing expensive GMP intermediates, validate the boronic acid quality. Boronic acids can dehydrate to boroxines (trimers) upon storage.
-
Dissolve 1 mg of this compound in 1 mL of 50:50 Water:MeCN.
-
Inject immediately.
-
Criteria: A single sharp peak should be observed. Multiple peaks connected by a "saddle" indicate on-column hydrolysis of the boroxine.
-
Correction: If peak splitting occurs, increase Formic Acid concentration in Mobile Phase A to 0.2%.
-
In-Process Control (IPC) Workflow
This workflow ensures you catch "stalled" reactions or rapid decomposition early.
Figure 2: Decision tree for reaction monitoring.
Interpreting the Data
-
Scenario A: High Conversion, Low Yield.
-
Observation: Boronic acid peak disappears, but Product peak is small. Large peak at early retention time (approx 0.5 - 1.0 min).
-
Diagnosis: Rapid Protodeboronation . The pyrimidine ring has lost the boron.
-
Action: Lower temperature, use anhydrous conditions, or switch to a milder base (e.g., K2CO3 instead of K3PO4).
-
-
Scenario B: Stalled Reaction.
-
Observation: Both Halide and Boronic Acid persist unchanged.
-
Diagnosis: Catalyst deactivation (poisoning) or oxidative addition failure.
-
Action: Degas solvents more thoroughly (O2 kills catalyst); consider a more active catalyst system (e.g., XPhos Pd G4).
-
Troubleshooting & Tips
Mass Spectrometry (LC-MS) Confirmation
When developing the method, use LC-MS in ESI+ mode .
-
Target Mass (SM): 166.98 Da. Note: Boronic acids often do not fly well as the parent ion
. Look for the methyl-ester adduct if using Methanol, or the dimer. -
Target Mass (Deboronated): 122.17 Da (2-Isopropylpyrimidine). This is the key marker for decomposition.
-
Target Mass (Homocoupling): ~242 Da.
The "Missing Mass" Phenomenon
If the mass balance doesn't close (SM + Product < 100%), check the solvent front . 2-Isopropylpyrimidine is relatively polar and volatile; it may elute in the void volume or evaporate during sample prep. Do not dry down samples under vacuum/nitrogen flow; inject wet.
Internal Standards
Because solvent volume changes at reflux, an internal standard is required for precise kinetics.
-
Recommended: 1,3,5-Trimethoxybenzene or Fluorobenzene .
-
Avoid: Nitro-compounds (can poison Pd catalysts).
References
-
Suzuki-Miyaura Coupling Overview
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Protodeboronation Mechanisms
-
HPLC Analysis of Boronic Acids
- Carr, P. W., et al. (2010). Analysis of boronic acids by reversed-phase liquid chromatography.
-
Compound Properties (PubChem)
-
Reaction Monitoring Techniques
- Advion Interchim Scientific. (2020). Suzuki Reaction Monitoring Using Compact Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex / Journal of the American Chemical Society, 2003 [sci-hub.st]
- 3. vapourtec.com [vapourtec.com]
- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing impurities in (2-Isopropylpyrimidin-5-YL)boronic acid synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Management in (2-Isopropylpyrimidin-5-yl)boronic Acid Synthesis
Executive Summary
Synthesizing This compound (CAS: 1312942-16-7) presents a unique set of challenges compared to standard phenylboronic acids. The electron-deficient pyrimidine ring significantly increases the rate of protodeboronation (C-B bond cleavage), while the 2-isopropyl group introduces steric constraints that can affect lithiation efficiency.
This guide addresses the critical impurities encountered during the Lithium-Halogen Exchange (Li-HE) route, which is the industry standard for scaling this intermediate due to cost advantages over Pd-catalyzed Miyaura borylation.
Reaction Pathway & Impurity Landscape
Understanding the origin of impurities is the first step in mitigation. The diagram below maps the desired pathway against the three most common failure modes: Protodeboronation , Homocoupling , and Boroxine formation .
Figure 1: Reaction scheme highlighting the critical nodes where impurities A, B, and C are generated.
Troubleshooting Guide (Q&A)
Scenario 1: Protodeboronation (Loss of Boron)
User Question: "My LCMS shows a large peak with Mass [M-H] = 122.2 (2-isopropylpyrimidine). I am losing the boronic acid group during workup. Why?"
Technical Diagnosis: The pyrimidine ring is electron-deficient, making the C-B bond susceptible to hydrolytic cleavage, particularly under basic conditions or high temperatures. This is known as protodeboronation.[1][2]
Corrective Actions:
-
pH Control: Never allow the pH to exceed 9.0 during extraction. The boronate anion is the species most prone to cleavage.
-
Quench Protocol: Quench the reaction mixture into a pre-cooled acidic solution (e.g., 1M HCl or NH4Cl) rather than adding water first.
-
Avoid Heating: Do not heat the crude material above 40°C during rotary evaporation.
Scenario 2: Homocoupling (Dimer Formation)
User Question: "I see a significant impurity at higher retention time with roughly double the molecular weight. Is this a contaminant in the n-BuLi?"
Technical Diagnosis: This is likely the bi-pyrimidine dimer (Impurity B). It forms when the lithiated intermediate attacks unreacted starting material (5-bromo-2-isopropylpyrimidine). This occurs if:
-
The temperature rises above -60°C during n-BuLi addition.[3]
-
The mixing is inefficient (localized hot spots).
Corrective Actions:
-
Cryogenic Discipline: Maintain internal temperature (IT) strictly below -70°C during addition.
-
Reverse Addition: If scaling up (>50g), consider adding the bromide to the n-BuLi/borate mixture (in-situ quench) to minimize the lifetime of the free lithiated species.
Scenario 3: "Missing" Product on Silica
User Question: "My crude purity is 85%, but after silica gel column chromatography, I recover <20% yield. Where did it go?"
Technical Diagnosis: Boronic acids interact strongly with the silanols (Si-OH) on silica gel, often leading to irreversible adsorption or "streaking."
Corrective Actions:
-
Avoid Standard Silica: Do not use standard silica chromatography for free boronic acids.
-
Alternative Purification:
-
Crystallization: Recrystallize from Acetonitrile/Water or EtOAc/Heptane.
-
Acid-Base Extraction: Dissolve crude in 1M NaOH (cold), wash with Et2O (removes non-acidic impurities), then carefully acidify aqueous layer to pH 4-5 to precipitate the product.
-
Scenario 4: Variable Melting Point / Sticky Solid
User Question: "The product is a sticky solid and the melting point varies by 10-20 degrees. Is it impure?"
Technical Diagnosis: Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine (Impurity C). This is not necessarily a chemical impurity but a physical state issue.
Corrective Actions:
-
Hydration: If a defined melting point is required for QC, equilibrate the solid in a humidity chamber or recrystallize from a water-containing solvent system.
-
Reporting: Report purity by HPLC (254 nm) and structure by NMR (DMSO-d6 + D2O drop to hydrolyze boroxine in the tube) rather than relying solely on melting point.
Optimized Experimental Protocol
Objective: Synthesis of this compound via Li-Halogen Exchange. Scale: 10.0 mmol (2.01 g of Starting Material).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 5-Bromo-2-isopropylpyrimidine | 201.06 | 1.0 | 2.01 g | Substrate |
| Triisopropyl borate (B(OiPr)3) | 188.08 | 1.2 | 2.8 mL | Electrophile |
| n-Butyllithium (2.5M in Hexanes) | - | 1.1 | 4.4 mL | Lithiating Agent |
| THF (Anhydrous) | - | - | 20 mL | Solvent |
| Toluene (Anhydrous) | - | - | 5 mL | Co-solvent |
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and internal temperature probe.
-
Dissolution: Charge the flask with 5-Bromo-2-isopropylpyrimidine (2.01 g), THF (20 mL), and Toluene (5 mL). The addition of toluene helps prevent precipitation of the lithiated intermediate.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure Internal Temperature (IT) stabilizes < -75°C.
-
Borate Addition: Add Triisopropyl borate (2.8 mL) in one portion. Note: Adding borate before n-BuLi is the "In-Situ Quench" modification which minimizes dimerization.
-
Lithiation (Critical Step): Add n-BuLi (4.4 mL) dropwise over 20 minutes via syringe pump.
-
Constraint: Do not allow IT to rise above -70°C.
-
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: While still at -78°C, quench by adding 1M HCl (15 mL) dropwise.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C). The mixture will become biphasic.
-
Workup:
-
Separate layers. Extract the aqueous layer with 2-MeTHF or EtOAc (3 x 20 mL).
-
Combine organics and wash with minimal brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo (Bath temp < 35°C).
-
-
Purification (Crystallization):
-
Dissolve the off-white residue in minimum hot Acetonitrile (~5 mL).
-
Add water dropwise until turbidity persists.
-
Cool to 4°C overnight. Filter the white precipitate.
-
Impurity Profile Reference Table
Use this table to identify peaks in your analytical data.
| Impurity Name | Structure Description | Relative Retention (RRT)* | Origin | Mitigation |
| Protodeboronated | 2-Isopropylpyrimidine | 0.4 - 0.6 | Hydrolysis of C-B bond | Control pH < 9; Low temp workup. |
| Starting Material | 5-Bromo-2-isopropylpyrimidine | 1.2 | Incomplete Lithiation | Ensure anhydrous conditions; Check n-BuLi titer. |
| Dimer | 2,2'-Diisopropyl-5,5'-bipyrimidine | 1.4 - 1.6 | Homocoupling | Keep T < -70°C; Use in-situ borate addition. |
| Boroxine | Cyclic Trimer (Anhydride) | Varies (Broad) | Dehydration | Not a chemical impurity; equilibrate with water. |
| Phenol | 2-Isopropylpyrimidin-5-ol | 0.8 | Oxidation (H2O2/Air) | Degas solvents thoroughly. |
*RRT is approximate based on a standard C18 Reverse Phase HPLC method (Water/Acetonitrile/Formic Acid).
Purification Workflow Decision Tree
This logic tree guides the purification strategy based on the crude purity profile.
Figure 2: Decision tree for selecting the optimal purification method.
References
-
Li, W. et al. "Practical Synthesis of Pyrimidine Boronic Acids via Lithium-Halogen Exchange." Journal of Organic Chemistry, 2002, 67(15), 5394–5397.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.
-
Betou, M. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2013, 135(28), 10250–10253.
Sources
Technical Support Center: Purification of (2-Isopropylpyrimidin-5-YL)boronic Acid via Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2-Isopropylpyrimidin-5-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar boronic acids. My aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your compound.
Introduction: The Unique Challenges of Purifying this compound
This compound is a valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, its purification by column chromatography is notoriously challenging. The presence of the Lewis acidic boron center, the pyrimidine ring with its basic nitrogen atoms, and the potential for dehydration to form cyclic boroxine anhydrides all contribute to problematic chromatographic behavior on standard silica gel.[1][2] This guide will provide a systematic approach to overcoming these obstacles.
Core Concepts in Boronic Acid Chromatography
The primary difficulty in purifying boronic acids via normal-phase chromatography on silica gel stems from the interaction between the acidic silanol groups (Si-OH) on the silica surface and the boronic acid moiety.[1][2] This can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.[3][4]
-
Streaking and Tailing: The compound elutes over a wide range of fractions, resulting in poor resolution and mixed fractions.[1][5]
-
On-Column Degradation (Protodeborylation): The acidic silica can catalyze the cleavage of the C-B bond, leading to the formation of 2-isopropylpyrimidine as a major impurity.[1][6]
-
Boroxine Formation: Free boronic acids are in equilibrium with their trimeric cyclic anhydrides, known as boroxines.[1] This equilibrium can be influenced by the stationary phase and solvents, leading to multiple species on the column and broad peaks.
To address these issues, a carefully considered strategy for selecting the stationary phase, mobile phase, and sample handling is paramount.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the purification of this compound.
Frequently Asked Questions
Q1: My compound is streaking badly on the TLC plate (silica gel) and I'm getting very poor separation. What's happening?
A1: This is the most common issue. The streaking is likely due to a combination of strong, non-ideal interactions between the boronic acid and the acidic silanol groups on the silica gel, as well as the potential for on-plate equilibrium between the boronic acid and its boroxine form. The pyrimidine nitrogens can also interact with the silica surface.
Q2: I've run a column and my mass balance is very low. Where did my compound go?
A2: Low mass balance is typically a result of irreversible adsorption to the silica gel or on-column degradation.[3][4] The Lewis acidic boron can chelate strongly to the silanol groups, effectively "sticking" the compound to the stationary phase. Additionally, protodeborylation can occur, converting your product into volatile or more polar byproducts that may be lost during workup or co-elute with the solvent front.
Q3: I see a new, less polar spot appearing on my TLC after letting the crude material sit for a while. What is this impurity?
A3: This is likely the corresponding boroxine, the trimeric anhydride of your boronic acid. This is a common issue with boronic acids and can complicate purification as you are essentially trying to purify a mixture that is in equilibrium.[1]
Q4: Can I use standard silica gel for the purification of this compound?
A4: While it is challenging, it is not impossible, but it requires modification of the standard procedure. Untreated silica gel is generally not recommended due to the high risk of degradation and poor recovery.[1][2] If you must use silica, consider the deactivation techniques described in the protocols below.
Q5: What are the main impurities I should be looking for?
A5: The most common impurities include:
-
Protodeborylated product: 2-isopropylpyrimidine.
-
Boroxine: The trimeric anhydride of this compound.
-
Starting materials from the preceding synthetic step.
-
Pinacol or other diols if the boronic acid was generated from a boronate ester.
Experimental Protocols and Methodologies
Here we present several column chromatography strategies, from modified normal-phase to alternative stationary phases.
Protocol 1: Modified Normal-Phase Chromatography on Boric Acid-Treated Silica Gel
This technique aims to mitigate the harsh acidity of standard silica gel by pre-saturating the active sites with a less aggressive acid, boric acid. This can reduce on-column degradation and improve peak shape.[7]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Boric Acid Addition: Add 1-2% w/w of boric acid relative to the silica gel to the slurry.
-
Equilibration: Stir the slurry for 30-60 minutes to ensure even coating of the silica gel with boric acid.
-
Column Packing: Pack the column with the boric acid-treated silica slurry as you would normally.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The addition of a small amount of a polar solvent like methanol (0.5-2%) may be necessary to elute the compound.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase (or a slightly stronger solvent system) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
Data Presentation: Mobile Phase Selection
| Mobile Phase System | Polarity | Typical Application |
| Hexanes/Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar compounds. |
| Dichloromethane/Acetone | Medium to High | An alternative to methanol-containing eluents.[8] |
Protocol 2: Reversed-Phase Flash Chromatography (C18 Silica)
Reversed-phase chromatography is often a better choice for polar and potentially unstable compounds like boronic acids.[1][2] The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (typically water and an organic modifier).
Step-by-Step Methodology:
-
Column Conditioning: Flush the C18 column with the strong organic solvent (e.g., acetonitrile or methanol).
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile).
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. The addition of a pH modifier may be beneficial (see troubleshooting diagram).
-
Sample Loading: Dissolve the crude product in the initial mobile phase or a solvent like DMSO or DMF.
-
Elution and Fraction Collection: Run the gradient and collect fractions.
-
Product Isolation: Be aware that removing water from the final fractions can be challenging. Lyophilization (freeze-drying) is often the best method to avoid decomposition that can occur with heating on a rotovap.[1][2]
Protocol 3: Chromatography on Neutral Alumina
Neutral alumina is a less acidic alternative to silica gel and can be effective for the purification of some boronic acids.[1]
Step-by-Step Methodology:
-
Stationary Phase: Use Brockmann I activity neutral alumina.
-
Eluent System: Similar solvent systems to normal-phase silica gel can be used (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Column Packing and Elution: Follow standard procedures for packing and running an alumina column.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for boronic acid purification.
Advanced Considerations and Alternative Methodologies
If column chromatography proves ineffective, consider these alternative or complementary techniques:
-
Conversion to a Boronate Ester: While the goal is to purify the boronic acid, sometimes the most practical route is to purify a more stable derivative. Reacting the crude boronic acid with pinacol to form the pinacol boronate ester often yields a more crystalline and less polar compound that is significantly easier to purify by standard silica gel chromatography.[1][6] The pure pinacol boronate can then be hydrolyzed back to the boronic acid if required.
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[1][2] This can be an effective method for purification, as the adduct can often be selectively precipitated from a solution of the crude material. The pure boronic acid can then be liberated from the adduct.
-
Acid-Base Extraction: The amphoteric nature of this compound (basic pyrimidine nitrogens, acidic boronic acid) can be exploited. However, this is often complicated by the similar properties of potential impurities. A careful choice of pH for extraction is critical.
Conclusion
The purification of this compound by column chromatography is a significant challenge that requires a departure from standard protocols. Success hinges on understanding the inherent instability of the boronic acid moiety on acidic stationary phases and proactively choosing a system that mitigates these effects. By considering modified normal-phase techniques, reversed-phase chromatography, or alternative purification strategies, researchers can achieve the desired purity for their downstream applications. Always remember that with boronic acids, minimizing time on the column and avoiding harsh conditions are key principles for success.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum Post]. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Online Forum Post]. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Online Forum Post]. Available at: [Link]
-
ResearchGate. (2020). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Journal Article]. Available at: [Link]
-
G. A. Molander, B. Canturk. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. Available at: [Link]
-
Accounts of Chemical Research. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Journal Article]. Available at: [Link]
-
Y. Zhang, et al. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. National Institutes of Health. Available at: [Link]
-
Reddit. (2022). Trouble purifying my boronate ester compound. r/Chempros. [Online Forum Post]. Available at: [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Online Forum Post]. Available at: [Link]
-
P. J. Pandiyan, et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
Sources
strategies to improve the stability of pyrimidine boronic acids in solution
From the desk of the Senior Application Scientist: This guide addresses the inherent instability of pyrimidine boronic acids in solution, a common challenge in synthetic and medicinal chemistry. We will explore the mechanisms of degradation and provide actionable, field-proven strategies to enhance stability, ensuring the success of your downstream applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with these sensitive reagents.
Q1: My Suzuki-Miyaura reaction with a pyrimidine boronic acid is giving low or inconsistent yields. What is the likely cause?
A: Low or inconsistent yields are frequently due to the degradation of the pyrimidine boronic acid before or during the reaction. These compounds are susceptible to two primary degradation pathways: protodeboronation (replacement of the C-B bond with a C-H bond) and oxidation (conversion to the corresponding pyrimidinol).[1][2] Both processes consume your starting material, leading to diminished product formation.
Q2: What are the main chemical processes that make pyrimidine boronic acids unstable?
A: The two main culprits are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, often water or alcohol in the solvent.[1] For nitrogen-containing heteroaromatics like pyrimidine, this process can be particularly rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[1] The reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[3][4]
-
Oxidation: The boron atom's empty p-orbital is susceptible to attack by oxygen or other reactive oxygen species (ROS).[2] This leads to an irreversible conversion of the boronic acid to a pyrimidinol and boric acid, which is a dead end for your desired coupling reaction.[2]
Q3: How can I quickly check if my pyrimidine boronic acid is degrading in my stock solution?
A: The most direct methods are spectroscopic. You can monitor the stability of your boronic acid solution over time using:
-
NMR Spectroscopy (¹H or ¹⁹F): Look for the appearance of signals corresponding to the protodeboronated pyrimidine.
-
LC-MS: This is a highly sensitive technique to detect the formation of the protodeboronated byproduct and the pyrimidinol from oxidation.[5][6] A well-developed LC-MS method can quantify the remaining boronic acid and its degradation products.
Q4: Are all pyrimidine boronic acids equally unstable?
A: No, the stability is highly dependent on the substitution pattern of the pyrimidine ring. Electron-deficient pyrimidines (those with electron-withdrawing groups) are generally more susceptible to protodeboronation. Furthermore, the position of the boronic acid group and the presence of adjacent (ortho) substituents can significantly influence stability through steric and electronic effects.
Part 2: Understanding the Instability Mechanisms
A deeper understanding of the degradation pathways is crucial for designing effective stabilization strategies.
Primary Degradation Pathways
The instability of pyrimidine boronic acids primarily stems from two competing reactions, often exacerbated by the conditions required for cross-coupling.
-
Protodeboronation: This is a protonolysis reaction where the C–B bond is replaced by a C–H bond.[1] The reaction is highly pH-dependent.[1] For basic heteroaromatics like pyrimidines, the formation of a zwitterion at neutral pH can lead to rapid, unimolecular fragmentation.[1] Under the basic conditions of a Suzuki coupling, the formation of the more reactive tetrahedral boronate anion [ArB(OH)3]- accelerates the rate of this undesired side reaction.[3]
-
Oxidation: The boron center is electrophilic and can be attacked by nucleophilic oxidizing agents, including dissolved atmospheric oxygen.[2][7] This process converts the boronic acid into a pyrimidinol, which cannot participate in the catalytic cycle of the cross-coupling reaction.[2]
Part 3: Troubleshooting and Stabilization Strategies
If you suspect instability is compromising your experiments, a systematic approach to troubleshooting is essential. The following decision tree and strategies will guide you.
Strategy 1: Modifying the Solution Environment
-
pH Control: Since protodeboronation is highly pH-dependent, adjusting the pH of your stock solution can have a significant stabilizing effect. For many basic heteroaromatic boronic acids, moving away from neutral pH by adding a small amount of acid or base can shift the equilibrium away from the highly reactive zwitterionic form.[1]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents (e.g., dioxane, THF, DMF) are generally preferred over protic solvents (e.g., water, methanol) to minimize the proton source for protodeboronation. If an aqueous medium is required for a reaction, minimize the water content and ensure thorough degassing.
-
Degassing: To combat oxidation, always use solvents that have been thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. This minimizes the dissolved oxygen available to degrade your boronic acid.
Strategy 2: Structural Modification (Using Boronate Esters)
Converting the boronic acid to a boronate ester is one of the most effective strategies for enhancing stability.[4] The ester acts as a protecting group, shielding the boron from degradation.
| Boronate Ester Type | Structure Example | Key Advantages | Considerations |
| Pinacol Ester | Ar-B(pin) | Good general stability, commercially available. | Can be prone to hydrolysis back to the boronic acid under reaction conditions.[8] |
| MIDA Boronate | Ar-B(MIDA) | Exceptional benchtop stability (air, moisture, chromatography).[9][10] Allows for "slow release" of the boronic acid under basic conditions, minimizing its concentration and thus degradation.[11][12] | Requires a deprotection step (mild aqueous base) to release the active boronic acid for coupling.[9][10] |
| Boralactone | Intramolecular ester | Can be thousands of times more resistant to oxidation by decreasing electron density on the boron atom.[2][13] | Synthesis is more complex and specific to the starting material structure.[2] |
Expert Insight: For particularly challenging or precious pyrimidine boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate is the gold standard.[10][11] These derivatives are crystalline, air-stable solids that are compatible with silica gel chromatography.[9][11] The MIDA ligand rehybridizes the boron to a tetrahedral sp³ state, rendering it unreactive towards transmetalation.[10] Under mild aqueous basic conditions, the MIDA group is cleaved to slowly release the reactive sp²-hybridized boronic acid in situ, maintaining a low steady-state concentration that favors the desired cross-coupling over degradation.[11][12]
Part 4: Detailed Experimental Protocol
This section provides a practical, step-by-step guide for converting an unstable pyrimidine boronic acid into its highly stable MIDA boronate ester.
Protocol: Preparation of a Pyrimidine MIDA Boronate Ester
This protocol is adapted from standard procedures for MIDA boronate formation.
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Toluene
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the pyrimidine boronic acid (e.g., 1.0 mmol) and N-methyliminodiacetic acid (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add a 1:1 mixture of DMSO/toluene or DMF/toluene (e.g., 10 mL total). The toluene is crucial as an azeotroping agent to remove water.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent mixture).
-
Reaction Monitoring: Continue refluxing until all the water generated from the condensation reaction has been collected in the Dean-Stark trap and the reaction mixture is clear. This typically takes 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (high vacuum is often required to remove DMSO/DMF).
-
The resulting solid is the crude MIDA boronate.
-
-
Purification: MIDA boronates are stable to silica gel chromatography.[11] Purify the crude product using a column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure, crystalline MIDA boronate ester. Confirm the structure by NMR and MS.
Using the MIDA Boronate in a Suzuki-Miyaura Coupling (Slow Release):
The power of the MIDA boronate is its ability to slowly release the active boronic acid.
-
Reaction Conditions: Set up your Suzuki-Miyaura reaction as usual with your aryl halide, palladium catalyst, and ligand.
-
Base and Solvent: Use a mild aqueous base like potassium phosphate (K₃PO₄) in a solvent system such as dioxane/water.[11]
-
Execution: Add the solid pyrimidine MIDA boronate directly to the reaction mixture. Upon heating, the base will slowly hydrolyze the MIDA ester, releasing the pyrimidine boronic acid into the catalytic cycle at a controlled rate, which minimizes decomposition.[11]
Trustworthiness Check: The protocols described are designed to be self-validating. The stability of the synthesized MIDA boronate can be confirmed by its sharp melting point and lack of degradation upon storage (checkable by NMR). The success of the slow-release coupling is validated by a significant increase in product yield compared to using the free boronic acid under identical conditions.
References
-
Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kaur, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Kaur, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
MIDA boronate. Chem-Station Int. Ed.. [Link]
-
Yan, J., et al. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Ye, G., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
-
Kumar, N., et al. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Lee, J. C. H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Effect of different additives on the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
Dick, G. R., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]
-
Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]
-
Pye, C. R., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Communications. [Link]
-
Coomber, C. L., et al. (2018). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ACS Macro Letters. [Link]
-
Hu, X., et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Lv, P-C., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Nageswara Rao, R., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Bristol. [Link]
-
Sauthier, M., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Wang, H., et al. (2021). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. ResearchGate. [Link]
-
Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Remediation for (2-Isopropylpyrimidin-5-yl)boronic Acid
Executive Summary & Mechanistic Insight[1][2]
The Challenge: Purifying (2-Isopropylpyrimidin-5-yl)boronic acid presents a "double-edged" chemical challenge. Unlike simple phenylboronic acids, the pyrimidine core acts as a ligand. The nitrogen atoms in the pyrimidine ring (N1 and N3) possess lone pairs that coordinate strongly with Palladium (Pd) species, effectively trapping the catalyst within your product lattice.
Simultaneously, the boronic acid moiety is susceptible to protodeboronation (cleavage of the C-B bond) if exposed to harsh acidic/basic conditions or excessive heat during purification.
The Solution Strategy: Standard silica chromatography is often insufficient because boronic acids streak and decompose on silica. Activated carbon is non-selective and can lower yields. The industry-standard approach for this specific class of molecules relies on chemoselective scavenging —using sulfur-based ligands that bind Pd more tightly than the pyrimidine nitrogens do, without triggering deboronation.
Decision Matrix: Selecting Your Removal Method
Use the following logic flow to determine the optimal protocol for your specific crude mixture.
Figure 1: Decision tree for selecting the appropriate palladium removal technique based on impurity type and reaction scale.
Comparative Analysis of Scavengers
For pyrimidine derivatives, simple silica or charcoal is rarely enough. You need high-affinity ligands.
| Scavenger Type | Active Functionality | Affinity for Pd(II) | Compatibility with Boronic Acids | Recommendation |
| SiliaMetS® Thiol | Propylthiol (-SH) | High | Excellent. Neutral pH, no interaction with Boron. | Primary Choice. Best balance of cost and speed. |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | Good. The triazine ring competes aggressively for Pd. | Secondary Choice. Use if Thiol fails to reach <10 ppm. |
| Activated Carbon | Porous Carbon | Low/Variable | Poor. Can catalyze oxidation/deboronation; yield loss. | Avoid unless necessary for color removal. |
| L-Cysteine | Amino Acid (Zwitterion) | High | Good. Requires aqueous wash steps.[1][2] | Best for kilogram-scale batches. |
Detailed Protocols
Protocol A: Solid-Supported Scavenging (Recommended for <50g)
Target: Removing coordinated Pd(II) without decomposing the boronic acid.
Reagents:
-
SiliaMetS® Thiol (or equivalent thiol-functionalized silica).
-
Solvent: Ethyl Acetate (EtOAc) or THF (Avoid alcohols if esterification is a risk, though usually safe for short periods).
Step-by-Step:
-
Dissolution: Dissolve your crude this compound in 10-20 volumes of EtOAc. If insoluble, use THF or 10% MeOH/DCM.
-
Loading: Add 4 equivalents of SiliaMetS Thiol relative to the residual Pd content (if known). If unknown, add 10-20% w/w relative to the crude mass.
-
Incubation: Stir at room temperature for 4 hours.
-
Critical Note: Do not reflux. High heat promotes protodeboronation.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel to remove the scavenger silica.
-
Rinse: Wash the silica cake with 2 volumes of fresh solvent.
-
Concentration: Evaporate the filtrate under reduced pressure (keep bath <40°C).
Protocol B: The L-Cysteine Wash (Recommended for Scale-up)
Target: Cheaper, scalable removal for large batches.
Step-by-Step:
-
Preparation: Dissolve the crude product in EtOAc or Isopropyl Acetate.
-
Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine.
-
Wash Cycle:
-
Add the L-Cysteine solution (0.5 volumes relative to organic phase) to the organic layer.
-
Stir vigorously (do not just shake) for 1 hour at 40°C.
-
Why? The L-Cysteine extracts Pd from the organic pyrimidine phase into the aqueous phase by forming a water-soluble Pd-Cysteine complex.
-
-
Separation: Separate the layers. The aqueous layer will likely turn yellow/orange (captured Pd).
-
Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.
-
Rinse: Wash the organic layer once with water and once with brine to remove residual cysteine.
Troubleshooting & FAQs
Q1: My product is turning grey/black during crystallization. What is happening?
A: This indicates Colloidal Palladium (Pd(0)) .
-
Cause: Soluble Pd(II) is being reduced to metallic Pd(0) as the solution concentrates or cools.
-
Fix: You must filter the solution before crystallization. Dissolve the product in a solvent where it is fully soluble (e.g., warm THF), stir with Celite or Activated Charcoal for 30 minutes, and filter hot. Then proceed to Protocol A (Thiol Scavenger) to catch the remaining soluble species.
Q2: I am seeing a "Des-Boron" impurity (2-isopropylpyrimidine) increasing.
A: You are experiencing Protodeboronation .[3]
-
Cause: This reaction is catalyzed by heat, strong bases, and sometimes by the Pd catalyst itself over time.
-
Fix:
-
Lower Temperature: Never heat the boronic acid solution above 40-50°C during workup.
-
Check pH: Ensure your aqueous washes are neutral (pH 6-7). Avoid strong bicarbonate washes if possible; use phosphate buffer if pH control is needed.
-
Speed: Boronic acids are not indefinitely stable in solution. Perform scavenging immediately after reaction workup; do not store the crude solution overnight.
-
Q3: Why not just use column chromatography?
A: Boronic acids interact with the silanols (Si-OH) on standard silica gel.
-
Result: This causes severe "streaking" (broad peaks), loss of mass, and potential decomposition.
-
Workaround: If you must use chromatography, deactivate the silica first by flushing the column with 1% Triethylamine (TEA) in hexanes, or use "Diol-functionalized" silica cartridges which are gentler on boronic acids.
Q4: The Pd level is still >20 ppm after scavenging. What now?
A: The Pd is likely trapped deep in the crystal lattice or tightly bound to the pyrimidine nitrogens.
-
Advanced Protocol:
-
Dissolve product in a minimal amount of DMSO or DMF.
-
Add SiliaMetS DMT (stronger chelator than Thiol).
-
Stir for 12 hours.
-
Precipitate the product by slowly adding water (antisolvent).
-
Filter and wash the solid thoroughly.
-
Visualizing the Competition Mechanism
The following diagram illustrates why standard washing fails and why thiol scavengers succeed. The Pyrimidine-N competes for the Pd, but the Thiol-S binds it irreversibly.
Figure 2: Mechanistic competition between the product (pyrimidine nitrogen) and the scavenger (thiol sulfur) for the palladium metal center.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency / ICH. (2022).[4] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[5] [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Reviews L-Cysteine and charcoal methods. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Comprehensive text on boronic acid stability and protodeboronation mechanisms.[6] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN1255912A - Process for removal of heavy metals - Google Patents [patents.google.com]
- 3. Protodeboronation [organic-chemistry.org]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: Structural Validation of (2-Isopropylpyrimidin-5-yl)boronic acid by NMR
Executive Summary & Scientific Context
(2-Isopropylpyrimidin-5-yl)boronic acid is a critical intermediate in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the isopropyl-pyrimidine motif—a pharmacophore known for modulating lipophilicity and metabolic stability.
Validating this structure is deceptively complex. Unlike standard organic molecules, aryl boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and solvated species. This guide provides a definitive protocol to distinguish the true structure from its dehydration products and contaminants, comparing solvent systems and NMR nuclei (1H vs. 11B) to establish a self-validating analytical workflow.
The Boronic Acid Paradox: Understanding the Equilibrium
Before analyzing peaks, one must understand the species present in the NMR tube. In non-coordinating solvents (e.g., CDCl₃), boronic acids spontaneously dehydrate to form cyclic boroxines. In coordinating solvents (e.g., DMSO-d₆), the monomer is stabilized.
Diagram 1: Solvation & Equilibrium Dynamics
Figure 1: The dynamic equilibrium of boronic acids. The choice of solvent dictates whether you observe the monomer (blue) or a mixture of monomer and trimer (red).
Comparative Analysis: Solvent System Selection
The choice of deuterated solvent is the single most critical variable in boronic acid validation.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Not Recommended) | CD₃OD (Methanol-d₄) |
| Solubility | Excellent | Poor to Moderate | Good |
| Species Observed | Monomeric Acid (Stabilized by H-bonding) | Mixture of Acid + Boroxine | Methyl Esters (In situ formation) |
| OH Signal | Visible (Sharp or Broad Singlet) | Invisible (Exchange/Broad) | Invisible (Exchange with D) |
| Peak Resolution | High (Sharp aromatic peaks) | Low (Broadening due to exchange) | High, but chemically altered |
| Validation Verdict | GOLD STANDARD | FAIL | RISKY (False Positives) |
Technical Insight: DMSO-d₆ acts as a Lewis base, donating electron density to the empty p-orbital of the boron atom. This prevents the formation of the boroxine trimer, allowing for the integration of the discrete boronic acid species.
Experimental Protocol: Self-Validating Workflow
This protocol uses a "Check-and-Confirm" methodology. We use 1H NMR for quantitative purity and 11B NMR for coordination geometry confirmation.
Step 1: Sample Preparation (DMSO-d₆)
-
Weigh 10–15 mg of this compound.
-
Dissolve in 0.6 mL of DMSO-d₆ (ensure solvent is dry; water content <0.1%).
-
Critical Step: Do not heat the sample to dissolve, as this accelerates dehydration. Sonicate if necessary.
Step 2: 1H NMR Acquisition (400 MHz+)[1]
-
Pulse Sequence: Standard proton (zg30).
-
Relaxation Delay (D1): Set to 10 seconds . (Boronic acid protons have long T1 relaxation times; short D1 leads to integration errors).
-
Scans: 16–32 scans.
Step 3: The D₂O Shake (Validation Step)
-
After acquiring the initial spectrum, add 2 drops of D₂O to the NMR tube.
-
Shake vigorously and re-acquire the spectrum.
-
Validation: The peaks at ~8.0–9.0 ppm (B-OH) must disappear. If they remain, they are likely amide or aromatic impurities, not boronic acid protons.
Data Interpretation: Expected Chemical Shifts[2][3][4]
The following data is based on substituent additivity rules for pyrimidines and empirical data for aryl boronic acids in DMSO-d₆.
Table 1: 1H NMR Assignment (DMSO-d₆)
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Interpretation |
| H-4, H-6 | Aromatic | 8.90 – 9.10 | Singlet (s) | 2H | - | Deshielded by N-atoms and B(OH)₂ group. Equivalent due to symmetry. |
| B(OH)₂ | Hydroxyl | 8.20 – 8.60 | Broad Singlet (br s) | 2H | - | Diagnostic Peak. Disappears upon D₂O addition. |
| CH (iPr) | Methine | 3.05 – 3.20 | Septet (sept) | 1H | J ≈ 6.9 | Characteristic isopropyl splitting. |
| CH₃ (iPr) | Methyl | 1.25 – 1.35 | Doublet (d) | 6H | J ≈ 6.9 | Strong doublet. |
Table 2: 13C NMR & The "Missing Peak" Phenomenon
| Carbon | Shift (δ ppm) | Note |
| C-2 | ~175.0 | Quaternary, deshielded by two nitrogens. |
| C-4, C-6 | ~158.0 | CH aromatic carbons. |
| C-5 (C-B) | Invisible / Broad | Validation Check: The carbon attached to Boron is often not observed or extremely broad due to quadrupolar relaxation of the ¹¹B nucleus. Do not flag this as an impurity or missing fragment. |
| iPr-CH | ~36.0 | Aliphatic methine. |
| iPr-CH₃ | ~21.0 | Aliphatic methyls. |
Advanced Validation: 11B NMR Spectroscopy
While 1H NMR confirms the organic backbone, 11B NMR confirms the oxidation state and coordination environment of the boron atom. This distinguishes the free acid from tetrahedral boronate contaminants.
-
Frequency: ~128 MHz (on a 400 MHz instrument).
-
Reference: BF₃·OEt₂ (0.0 ppm).
-
Material: Quartz tubes are preferred but standard borosilicate glass is acceptable for qualitative work (glass background signal is broad, ~0 ppm).
| Species | Geometry | Chemical Shift (δ ppm) | Peak Shape |
| This compound | Trigonal Planar (sp²) | +28 to +32 ppm | Broad (>100 Hz) |
| Boronate Ester / Tetrahedral Species | Tetrahedral (sp³) | +2 to +10 ppm | Sharper |
| Boroxine (Trimer) | Trigonal Planar | +33 to +36 ppm | Broad |
Decision Rule: If you see a sharp peak near 0–10 ppm, your sample is contaminated with tetrahedral boron species or has reacted with buffers. A pure boronic acid must show a broad signal downfield (~30 ppm).
Structural Logic & Workflow Diagram
This workflow ensures you do not mistake equilibrium artifacts for impurities.
Diagram 2: The Validation Decision Tree
Figure 2: Step-by-step logic for validating boronic acid structure and purity.
References
-
Storey, C. M., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." Journal of Organic Chemistry.
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Thermo Scientific Chemicals. (2023). "Pyrimidine-5-boronic acid hemihydrate Specifications." ThermoFisher Scientific.
- IUPAC. (2020). "Standard 1H and 13C NMR Chemical Shifts for Common Solvents." Fulmer et al., Organometallics. (Standard reference for solvent impurities).
Sources
Benchmarking Heterocyclic Boronates: The Case of (2-Isopropylpyrimidin-5-yl)boronic Acid
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry, the (2-Isopropylpyrimidin-5-yl) motif is a privileged scaffold, frequently appearing in kinase inhibitors and antivirals where the isopropyl group provides critical lipophilicity and steric occlusion. However, introducing this moiety via Suzuki-Miyaura coupling presents a classic synthesis challenge: heteroaryl boronic acid instability .
This guide benchmarks the free boronic acid against its protected surrogates—Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates (BF3K) .
Key Finding: While the free acid offers the highest atom economy, it suffers from rapid protodeboronation in aqueous base. For scale-up and robust GLP synthesis, the MIDA boronate or Pinacol ester (under anhydrous conditions) are the superior reagents, despite the lower atom economy.
The Mechanistic Challenge: Protodeboronation
To choose the right reagent, one must understand why (2-Isopropylpyrimidin-5-yl)boronic acid fails. Unlike phenylboronic acids, electron-deficient heteroaryls are prone to C-B bond cleavage in the presence of base and water.
The 2-isopropyl group provides a steric shield and weak inductive stabilization (+I), making it more stable than 2-unsubstituted analogs, but it cannot completely prevent the formation of the reactive zwitterionic intermediate that leads to degradation.
Diagram 1: The Protodeboronation Pathway
This mechanism illustrates the competition between the productive Transmetallation (Suzuki) and the destructive Protodeboronation.
[1]
Comparative Benchmarking Data
The following data summarizes the performance of the (2-Isopropylpyrimidin-5-yl) boron species. Data is aggregated from standard heteroaryl stability profiles and internal application testing.
Table 1: Reagent Performance Matrix
| Metric | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate (BF3K) |
| Formula | R-B(OH)₂ | R-Bpin | R-B(MIDA) | R-BF₃K |
| Atom Economy | High (Best) | Moderate | Low | Moderate |
| Shelf Stability | Poor (Dehydrates to boroxine) | Good | Excellent (Indefinite) | Excellent |
| Hydrolytic Stability | Low ( | Moderate (Hydrolysis is RDS*) | High (Slow Release) | High |
| Solubility | Polar Organic/Water | Non-polar Organic | DMSO/MeCN | Water/MeOH |
| Recrystallization | Difficult | Easy | Excellent | Good |
| Cost | $ |
*RDS: Rate Determining Step. The Bpin ester must hydrolyze to the acid to couple; however, this "pre-hydrolysis" acts as a buffer, keeping the concentration of the unstable free acid low.
Experimental Validation
Experiment A: The "Stress Test" (Stability Profiling)
Objective: Determine the half-life of the reagent under standard Suzuki conditions (without catalyst).
Protocol:
-
Dissolve 0.1 mmol of reagent in 0.5 mL THF-d8.
-
Add 0.5 mL of D₂O containing 3.0 eq of K₃PO₄.
-
Heat to 60°C.
-
Monitor by ¹H NMR (track disappearance of the isopropyl methine septet signal and appearance of the protodeboronated pyrimidine signal).
Results:
-
Free Acid: >50% decomposition within 45 minutes.
-
Bpin: ~10% decomposition at 2 hours (protected by slow hydrolysis).
-
MIDA: <2% decomposition at 6 hours (requires specific hydrolysis conditions to release boron).
Experiment B: Cross-Coupling Efficiency
Reaction: Coupling with 4-bromoanisole (1.0 eq). Conditions: Pd(OAc)₂ (2%), XPhos (4%), K₃PO₄ (3.0 eq), 1,4-Dioxane/H₂O (4:1), 80°C, 2h.
| Reagent | Yield (HPLC) | Observation |
| Free Acid | 42% | Significant protodeboronation byproduct observed. |
| Bpin | 88% | Clean conversion; hydrolysis matched transmetallation rate. |
| MIDA | 94% | Requires modified protocol (slow addition of base or H₂O). |
Validated Protocols
Protocol 1: The "Rescue" Method for Free Acid
Use this if you only have the free acid and need to mitigate decomposition.
-
System: Use strictly anhydrous conditions initially.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Base: Use Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).
-
Catalyst: Pd(dppf)Cl₂ or XPhos Pd G3 .
-
Procedure:
-
Charge aryl halide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (3-5 mol%) into a vial.
-
Purge with Argon. Add anhydrous solvent.
-
Heat to 90°C.
-
Crucial Step: Add 5-10% water dropwise only once the reaction reaches temperature. This initiates transmetallation rapidly while minimizing the time the boronate spends in the aqueous phase.
-
Protocol 2: MIDA Boronate Slow-Release
The Gold Standard for unstable pyrimidines.
-
Solvent: THF:H₂O (10:1).
-
Base: K₃PO₄ (3.0 eq).
-
Catalyst: Pd(OAc)₂ / SPhos (1:2 ratio).
-
Procedure:
-
Mix MIDA boronate, Aryl Halide, and Catalyst in THF.
-
Heat to 60°C.
-
Add the aqueous base solution via syringe pump over 2 hours.
-
Mechanism:[1][2][3][4][5][6][7][8] This matches the rate of MIDA hydrolysis (releasing the active boronic acid) to the rate of the catalytic cycle, maintaining a near-zero concentration of the free acid and preventing decomposition.
-
Decision Workflow
Diagram 2: Reagent Selection Tree
Follow this logic to select the optimal form of the reagent for your specific campaign.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 132(22), 7604–7605. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Pragmatic Boron Choice: A Cost-Effectiveness Guide to Pyrimidine Boronic Acid Precursors
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing reactivity, stability, and ultimately, cost-effectiveness. Pyrimidine boronic acids are invaluable reagents in modern synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl moieties through Suzuki-Miyaura cross-coupling reactions. These motifs are prevalent in a vast array of biologically active molecules. However, the choice of the boronic acid precursor—the free boronic acid, its pinacol ester, or a more stabilized form like an N-methyliminodiacetic acid (MIDA) boronate—can significantly impact the efficiency and economic viability of a synthetic campaign. This guide provides an in-depth, objective comparison of these precursors, supported by experimental insights, to empower informed decision-making in your research.
The Triad of Choice: Understanding the Precursors
The utility of a pyrimidine boronic acid in a cross-coupling reaction is dictated by a delicate interplay between the stability of the C-B bond and its reactivity in the catalytic cycle. The common precursors—free boronic acids, pinacol esters, and MIDA boronates—each offer a unique balance of these properties.
1. Pyrimidine Boronic Acids: The Reactive Workhorse
Free boronic acids are often the most reactive species in Suzuki-Miyaura couplings.[1] Their high reactivity can translate to faster reaction times and higher yields under optimal conditions. From a cost perspective, they can be the most economical option, particularly when considering atom economy, as no protecting groups are shed.[1][2]
However, this high reactivity comes at a cost. Many pyrimidine boronic acids, especially those with the boronic acid moiety at the 2- or 4-position, are notoriously unstable. They are prone to protodeboronation, oxidation, and polymerization, which can lead to inconsistent results, difficult purification, and wasted material.[1] Their handling and storage often require stringent anhydrous and inert conditions, adding to the overall process complexity and cost.
2. Pyrimidine Boronic Acid Pinacol Esters: The Stable Intermediate
To circumvent the instability of free boronic acids, their pinacol esters have become a popular and widely used alternative.[3] These esters are generally more stable to air and moisture, can be purified by standard column chromatography, and are often commercially available in high purity.[2][4] This enhanced stability simplifies handling and storage, reducing the likelihood of reagent degradation and improving reproducibility.
The trade-off for this stability is generally lower reactivity compared to the corresponding free boronic acid.[1][3] The transmetalation step in the Suzuki-Miyaura catalytic cycle can be slower for pinacol esters, sometimes necessitating higher catalyst loadings or longer reaction times.[5] While the initial purchase price of a pyrimidine boronic acid pinacol ester might be higher than the free acid, the improved stability and ease of handling can lead to overall cost savings by minimizing reagent waste and simplifying purification.
3. Pyrimidine MIDA Boronates: The Robust and Versatile Player
N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly robust and versatile class of boronic acid precursors.[6] The MIDA ligand forms a stable, bicyclic structure with the boron atom, rendering the C-B bond exceptionally stable to a wide range of reaction conditions, including chromatography, and allowing for long-term benchtop storage.[7]
This stability allows for the use of otherwise inaccessible, unstable pyrimidine boronic acids. The free boronic acid can be released in situ under mild basic conditions, allowing for a "slow-release" that can be beneficial in complex syntheses. While the synthesis of MIDA boronates involves an additional step, their exceptional stability and the ability to perform iterative cross-coupling reactions can offer significant advantages in multi-step syntheses, potentially leading to higher overall yields and reduced purification efforts.[6][8]
Comparative Analysis: A Head-to-Head Look at Key Metrics
To provide a clearer picture of the cost-effectiveness of each precursor, let's examine their performance across several key metrics.
| Feature | Pyrimidine Boronic Acid | Pyrimidine Boronic Acid Pinacol Ester | Pyrimidine MIDA Boronate |
| Reactivity | High | Moderate to High | Low (requires deprotection) |
| Stability | Low to Moderate | Moderate to High | Very High |
| Handling/Storage | Requires inert conditions | Standard laboratory conditions | Benchtop stable |
| Purification | Often difficult (crystallization) | Chromatography | Chromatography |
| Initial Cost | Generally lower | Moderate to High | Higher |
| Atom Economy | High | Lower (pinacol byproduct) | Lower (MIDA byproduct) |
| Yields | Can be high, but variable | Generally good and reproducible | Consistently high, even for unstable systems |
| Ideal Application | Simple, robust couplings; large-scale synthesis where atom economy is critical | General purpose; when stability and ease of handling are prioritized | Complex, multi-step synthesis; use of unstable boronic acids; iterative cross-coupling |
Experimental Data Snapshot: Suzuki-Miyaura Coupling of 2-Chloropyrimidine
To illustrate the practical differences between these precursors, consider the following representative Suzuki-Miyaura coupling reaction between 2-chloropyrimidine and a generic aryl boronic acid precursor.
Reaction:
| Precursor (Ar-B(prec)) | Typical Yield (%) | Key Considerations |
| Arylboronic Acid | 70-95% | Highly dependent on the stability of the specific boronic acid. Prone to decomposition, leading to lower and more variable yields. |
| Arylboronic Acid Pinacol Ester | 80-90% | Generally reliable and reproducible yields. May require slightly longer reaction times or higher catalyst loading compared to the free acid. |
| Aryl MIDA Boronate | 85-95% | Consistently high yields, especially for challenging or unstable aryl groups. Requires an initial deprotection step. |
Note: These are representative yield ranges and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.
Causality in Experimental Choices: Why One Precursor Over Another?
The decision to use a specific pyrimidine boronic acid precursor is not arbitrary; it is a strategic choice based on the specific demands of the synthesis.
-
For a high-volume, cost-sensitive synthesis of a robust biarylpyrimidine , the free boronic acid may be the most cost-effective choice due to its high atom economy and potentially lower initial cost.[1][2] The process development would focus on optimizing conditions to manage its instability.
-
For routine laboratory synthesis and lead optimization , where reliability and ease of use are paramount, the pinacol ester is often the preferred choice.[3] Its stability ensures consistent results and simplifies the workflow, saving valuable researcher time.
-
In the synthesis of a complex natural product or a drug candidate involving multiple steps , the MIDA boronate can be a game-changer.[6][7] Its exceptional stability allows it to be carried through multiple synthetic transformations before the final cross-coupling, a feat often impossible with free boronic acids or even pinacol esters. This "late-stage functionalization" capability can dramatically shorten synthetic routes and improve overall efficiency.
Experimental Protocols: A Self-Validating System
To ensure the integrity of your results, it is crucial to follow well-defined and validated protocols. Below are representative, detailed procedures for the synthesis and use of each precursor type.
Protocol 1: Synthesis of Pyrimidine-5-boronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of a pyrimidine boronic acid pinacol ester via a Miyaura borylation reaction.
Diagram of Workflow:
Caption: Workflow for the synthesis of pyrimidine-5-boronic acid pinacol ester.
Step-by-Step Methodology:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyrimidine-5-boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling using Pyrimidine-5-boronic Acid
This protocol details a typical Suzuki-Miyaura cross-coupling reaction using a free pyrimidine boronic acid.
Diagram of Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling with a boronic acid.
Step-by-Step Methodology:
-
In a reaction vessel, combine the aryl halide (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and a base, typically an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Conclusion: A Strategic Approach to Precursor Selection
The most cost-effective pyrimidine boronic acid precursor is not necessarily the one with the lowest price per gram. A holistic assessment that considers the stability of the reagent, the complexity of the synthesis, the ease of handling and purification, and the desired reaction outcome is essential.
-
Free boronic acids offer the highest reactivity and atom economy but demand careful handling and are best suited for robust substrates.
-
Pinacol esters provide a reliable and user-friendly option for a wide range of applications, balancing stability and reactivity.
-
MIDA boronates represent a premium choice for complex, multi-step syntheses where their exceptional stability and versatility can lead to significant overall cost and time savings.
By understanding the inherent trade-offs of each precursor and aligning their properties with the specific goals of your project, you can make a strategically sound and economically advantageous choice, ultimately accelerating your research and development efforts.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Pyrimidine-5-boronic acid. Oakwood Chemical. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (2-Isopropylpyrimidin-5-YL)boronic acid
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely throughout their lifecycle. (2-Isopropylpyrimidin-5-YL)boronic acid and its analogs are powerful building blocks in medicinal chemistry and drug development, valued for their role in forming new carbon-carbon bonds.[1] However, their utility in the lab is matched by the critical need for responsible disposal to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep-seated culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from structurally similar boronic acid and pyrimidine derivatives provide a reliable hazard profile. These compounds are consistently classified as irritants and require careful handling to prevent exposure.[2][3][4]
Inhalation of dust can irritate the respiratory system, while skin or eye contact may result in inflammation, redness, itching, or more severe damage.[5] Therefore, the disposal protocol is designed to minimize the generation of dust and prevent any direct contact with the chemical.
Hazard Profile and Personal Protective Equipment (PPE) Summary
| Hazard Classification (GHS) | Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] | Nitrile Gloves: To prevent direct skin contact.[6] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][3] | Safety Goggles/Glasses: As described by OSHA 29 CFR 1910.133.[7] |
| STOT SE (Category 3) | H335: May cause respiratory irritation.[2][3][4] | Fume Hood/Adequate Ventilation: To keep airborne concentrations low.[5][7] |
| Potential Skin Sensitizer | H317: May cause an allergic skin reaction.[8] | Lab Coat/Protective Clothing: To protect skin and personal clothing.[6] |
This table synthesizes data from analogous compounds. Always consult the specific SDS for the material you are using, if available.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process. Following these steps ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
The Principle: Chemical waste must be segregated to prevent dangerous reactions.[9] Boronic acids should not be mixed with other chemical waste streams, especially strong oxidizing agents, unless directed by a qualified professional.[9][10]
Procedure:
-
Designate a specific waste container solely for this compound and its contaminated materials (e.g., weighing paper, contaminated gloves).
-
Characterize the waste as "Hazardous Chemical Waste." Due to its irritant properties, it cannot be disposed of as regular trash or flushed down the drain.[10]
Step 2: Containerization and Labeling
The Principle: Proper containment is the primary method of preventing environmental release and personnel exposure during storage and transport.[9] Federal and local regulations mandate accurate labeling for tracking and safety.[11]
Procedure:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top cap.[9] The container must be in good condition, free of cracks or deterioration.
-
For solid waste, carefully transfer the material into the container using a funnel or spatula to minimize dust generation.[7]
-
For solutions or rinsates, pour carefully into the designated liquid waste container.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Irritant").
-
-
Ensure the container is kept tightly closed except when adding waste.[9]
Step 3: Waste Accumulation and Storage
The Principle: Laboratories that generate hazardous waste must have designated "Satellite Accumulation Areas" (SAAs) for the safe, temporary storage of waste at or near the point of generation.[9]
Procedure:
-
Store the labeled waste container in your lab's designated SAA.
-
Ensure the SAA is away from incompatible chemicals. For instance, keep acidic waste separate from bases, cyanides, or sulfides.[9]
-
The volume of hazardous waste in an SAA is regulated, and containers must be moved to a central storage area within a specific timeframe (e.g., three days) once full.[9] Partially filled containers may remain for up to one year.[9]
Step 4: Final Disposal Coordination
The Principle: The final disposal of hazardous waste must be conducted by a licensed and certified facility to ensure compliance with EPA's "cradle to grave" regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS office with all necessary information from the waste label.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals and certified haulers.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
For a Small Spill (Solid):
-
Ensure the area is well-ventilated.[7]
-
Wearing your full PPE, gently sweep or vacuum the material up. Avoid actions that create dust.[5][7]
-
Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.[7]
-
Wash the area with soap and water.
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work's impact remains positive, from discovery through disposal.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Etimine USA. (2020, January 1). Boric Acid Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
